molecular formula C6H4BrN3O2 B598170 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol CAS No. 1201784-90-8

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol

Cat. No.: B598170
CAS No.: 1201784-90-8
M. Wt: 230.021
InChI Key: NETCQPWEMRFZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol is a versatile brominated heterocyclic building block recognized for its value in advanced research and development. Its core structure, the pyrrolo[2,1-f][1,2,4]triazine scaffold, is a privileged pharmacophore in medicinal chemistry, known for its resemblance to purine bases . This scaffold is a key structural component in several approved therapeutics, including the antiviral drug Remdesivir for the treatment of COVID-19 and the anticancer agent Brivanib . Researchers leverage this compound as a critical synthetic intermediate in the discovery of new therapeutic agents. Its applications are being explored in the development of kinase inhibitors, which are crucial for targeted cancer therapies , and as a potential candidate for antiviral drug development, building on the demonstrated activity of related pyrrolotriazine derivatives against viruses such as influenza . Beyond pharmaceuticals, the unique electronic properties of the pyrrolotriazine core make it a compound of interest in material science. It serves as a precursor in the synthesis of advanced materials, including organic semiconductors for use in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the development of fluorescent dyes and sensors . This product is intended for research purposes in a controlled laboratory environment and is strictly marked For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCQPWEMRFZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC(=O)NN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718763
Record name 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-90-8
Record name 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-bromopyrrolo[2,1-f]triazine-2,4-diol, a heterocyclic compound belonging to a class of molecules recognized for their significant therapeutic potential. The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in medicinal chemistry, forming the basis for several kinase inhibitors and antiviral drugs, including Remdesivir.[4][5] This guide details a proposed multi-step synthesis, presents hypothetical experimental protocols based on analogous reactions, and discusses the relevant biological context.

The target compound, 6-bromopyrrolo[2,1-f]triazine-2,4-diol (CAS No. 888721-83-3), exists in tautomeric forms, most notably as 6-bromo-1H-pyrrolo[2,1-f][1][2][3]triazine-2,4(3H)-dione.[6][7] This document will refer to the diol/dione nomenclature interchangeably.

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of 1-Ureidopyrrole cluster_1 Step 2: Cyclization to form Dione Core cluster_2 Step 3: Regioselective Bromination A 1-Aminopyrrole- 2-carboxamide C 1-Ureidopyrrole- 2-carboxamide A->C  Pyridine, THF, 0°C to RT B Phosgene or Triphosgene B->C D Pyrrolo[2,1-f][1,2,4]triazine- 2,4(1H,3H)-dione C->D  Base (e.g., NaH or K2CO3)  Heat, DMF F 6-Bromopyrrolo[2,1-f][1,2,4]triazine- 2,4(1H,3H)-dione (Target Compound) D->F  MeCN, 80°C E Tetrabutylammonium Tribromide (TBATB) E->F

Caption: Proposed three-step synthesis pathway for the target compound.

Experimental Protocols and Data

The following sections provide detailed hypothetical methodologies for the key steps in the synthesis. The quantitative data is estimated based on reported yields for structurally similar reactions.

Step 1: Synthesis of 1-Ureidopyrrole-2-carboxamide

This initial step involves the conversion of a 1-aminopyrrole derivative into a ureido intermediate, which is primed for cyclization.

Methodology:

  • A solution of 1-aminopyrrole-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert nitrogen atmosphere.

  • The solution is cooled to 0°C using an ice bath.

  • Pyridine (1.2 eq) is added dropwise to the stirred solution.

  • A solution of triphosgene (0.4 eq) in anhydrous THF is added slowly via a dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 1-ureidopyrrole-2-carboxamide, is purified by column chromatography.

Step 2: Cyclization to Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

This key step involves an intramolecular cyclization under basic conditions to form the fused bicyclic core. This type of cyclization of 1-ureidopyrroles has been previously described.[6]

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, a solution of 1-ureidopyrrole-2-carboxamide (1.0 eq) in anhydrous DMF is added dropwise at room temperature.

  • The reaction mixture is then heated to 80-100°C and stirred for 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the mixture is cooled to room temperature and carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum to yield the pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione product.

Step 3: Regioselective Bromination

The final step introduces the bromine atom at the C6 position of the pyrrole ring. The use of tetrabutylammonium tribromide (TBATB) is known to provide good regioselectivity in similar heterocyclic systems.[8]

Methodology:

  • Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (1.0 eq) is dissolved in acetonitrile (MeCN) in a round-bottom flask.

  • Tetrabutylammonium tribromide (TBATB) (1.2 eq) is added to the solution in one portion.

  • The reaction mixture is heated to 80°C and stirred for 6-12 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the final compound, 6-bromopyrrolo[2,1-f]triazine-2,4-diol.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

StepReactant(s)Reagent(s)ProductTheoretical Yield (%)
11-Aminopyrrole-2-carboxamideTriphosgene, Pyridine1-Ureidopyrrole-2-carboxamide75-85
21-Ureidopyrrole-2-carboxamideSodium Hydride (NaH)Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione60-70
3Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dioneTetrabutylammonium Tribromide (TBATB)6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol50-60

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of the target compound is outlined below.

Experimental_Workflow start Start: Assemble Reactants synthesis Perform Multi-Step Synthesis (Steps 1-3) start->synthesis monitoring In-Process Monitoring (TLC / LC-MS) synthesis->monitoring During Reaction workup Reaction Work-up & Crude Isolation synthesis->workup Upon Completion monitoring->synthesis purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization purity Purity Analysis (HPLC) characterization->purity final_product Final Product: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol purity->final_product

Caption: General experimental workflow from synthesis to final product analysis.

Biological Context: Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component in a number of small molecule kinase inhibitors.[5][9] These compounds typically function by competing with ATP for binding to the kinase domain of enzymes that are crucial for cell signaling, proliferation, and survival. One of the most relevant targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[5]

Representative Signaling Pathway: VEGFR-2

Inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology. The diagram below illustrates the major downstream cascades initiated by VEGFR-2 activation, which are potential targets for inhibitors like 6-bromopyrrolo[2,1-f]triazine-2,4-diol.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 Ras Ras PKC->Ras Gene Gene Transcription Akt->Gene Raf Raf Ras->Raf STAT3->Gene MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Gene Outcome Angiogenesis Proliferation Survival Migration Gene->Outcome VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Activates Inhibitor Pyrrolotriazine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyrrolo[2,1-f]triazine-2,4-diol is a heterocyclic compound belonging to the pyrrolo[2,1-f][1][2][3]triazine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various kinase inhibitors and as a bioisostere for purine nucleosides.[4] Understanding the physicochemical properties of this core structure is paramount for its development in therapeutic applications, influencing aspects from solubility and permeability to target binding and metabolic stability.

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, acknowledging its tautomeric nature and presenting available data for its most stable forms. It also outlines generalized experimental protocols for the determination of these properties and explores the potential signaling pathways this class of compounds may modulate.

Tautomerism

It is crucial to recognize that 6-Bromopyrrolo[2,1-f]triazine-2,4-diol can exist in several tautomeric forms. The diol form is in equilibrium with the more stable keto-enol and diketo forms, namely 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4-ol and 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one . Most of the available experimental and computational data refer to these latter forms. The tautomeric equilibrium can be influenced by the solvent, pH, and solid-state packing.

Caption: Tautomeric equilibrium of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Physicochemical Data

The following tables summarize the available quantitative data for the most stable tautomeric forms of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. It is important to note that much of the data is computationally derived and experimental validation is limited in publicly available literature.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₄BrN₃OPubChem[5]
Molecular Weight 214.02 g/mol PubChem[5]
Physical Form SolidSigma-Aldrich[6]
IUPAC Name 6-bromo-3H-pyrrolo[2,1-f][1][2][3]triazin-4-onePubChem[5]
CAS Number 888721-83-3Sigma-Aldrich[6]
Table 2: Thermodynamic Properties
PropertyValueSource
Boiling Point 378.6 ± 34.0 °C at 760 mmHgSigma-Aldrich[6]
Melting Point Not available
Table 3: Lipophilicity and Solubility
PropertyValueSource
XLogP3 0.9PubChem[5]
Solubility Not available
Table 4: Acidity/Basicity
PropertyValueSource
pKa Not available

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol are not extensively reported in the literature. However, standardized methodologies for heterocyclic compounds can be applied.

Melting Point Determination

A calibrated differential scanning calorimeter (DSC) can be used to determine the melting point. A small sample of the compound would be heated in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset and peak of the endothermic event corresponding to melting would be recorded.

MeltingPoint start Start sample_prep Sample Preparation Weigh 2-5 mg of compound into an aluminum pan and seal. start->sample_prep dsc_setup DSC Setup Place sample and reference pans in the DSC cell. Purge with nitrogen gas. sample_prep->dsc_setup heating_program Heating Program Heat at a constant rate (e.g., 10 °C/min). dsc_setup->heating_program data_acquisition Data Acquisition Record heat flow vs. temperature. heating_program->data_acquisition analysis Data Analysis Determine onset and peak of the melting endotherm. data_acquisition->analysis end End analysis->end

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination

The equilibrium solubility can be determined in various solvents (e.g., water, phosphate-buffered saline, ethanol). An excess amount of the compound would be added to a known volume of the solvent. The suspension would be agitated at a constant temperature until equilibrium is reached. The saturated solution would then be filtered, and the concentration of the dissolved compound determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-metric methods. For potentiometric titration, a solution of the compound would be titrated with a standardized acid or base, and the pH would be monitored with a calibrated pH meter. The pKa value is determined from the inflection point of the titration curve.

Biological Activity and Signaling Pathways

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[4] Various derivatives have shown inhibitory activity against a range of kinases, suggesting that 6-Bromopyrrolo[2,1-f]triazine-2,4-diol could potentially modulate similar signaling pathways. These pathways are often dysregulated in diseases such as cancer.

Several kinases have been identified as targets for pyrrolo[2,1-f][1][2][3]triazine derivatives, including:

  • MERTK (MER Tyrosine Kinase): Involved in cell survival, proliferation, and efferocytosis.[2]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.[7]

  • FGFR-1 (Fibroblast Growth Factor Receptor 1): Plays a role in cell growth, differentiation, and migration.[7]

  • Met Kinase (Hepatocyte Growth Factor Receptor): Implicated in cell motility, invasion, and morphogenesis.[8]

  • AAK1 (Adaptor-Associated Kinase 1): Involved in clathrin-mediated endocytosis and has been explored as a target for pain management.[9]

The general mechanism of action for these inhibitors is competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

KinaseInhibition cluster_pathway Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, Met) Ligand->Receptor Substrate Downstream Substrate Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Angiogenesis, etc.) PhosphoSubstrate->Response Inhibitor 6-Bromopyrrolo[2,1-f]triazine Derivative Inhibitor->Receptor Competitive Binding to ATP Pocket

Caption: General Mechanism of Kinase Inhibition by Pyrrolo[2,1-f]triazine Derivatives.

Conclusion

6-Bromopyrrolo[2,1-f]triazine-2,4-diol is a compound with significant potential in drug discovery, primarily due to the established biological activity of its core scaffold as a kinase inhibitor. While a complete experimental physicochemical profile is not yet available in the public domain, computational data and the properties of related analogs provide a solid foundation for further investigation. The tautomeric nature of the molecule is a critical consideration for its characterization and development. The provided generalized experimental protocols and the overview of potential biological targets offer a roadmap for researchers and scientists working with this promising class of compounds. Further experimental validation of the physicochemical properties and exploration of its kinase inhibitory profile are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Therapeutic Potential of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol: A Technical Guide on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent and selective inhibitors of key biological targets. While specific public data on the mechanism of action for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is not available, the extensive research on structurally related compounds provides a strong foundation for a hypothesized mechanism. This technical guide synthesizes the current understanding of the broader pyrrolo[2,1-f][1][2][3]triazine class, offering a comprehensive overview of their primary mechanism of action as kinase inhibitors, along with relevant experimental protocols and data. This information is intended to provide researchers, scientists, and drug development professionals with a detailed framework for understanding the potential therapeutic action of novel derivatives like 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Versatile Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a recurring motif in a multitude of kinase inhibitors, with different substitutions on the core structure dictating the specific kinase target and the potency of inhibition.[1][2] This scaffold has been successfully employed to develop inhibitors for a range of kinases implicated in cancer and other diseases.

Primary Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on the wealth of data for this class of compounds, the most probable mechanism of action for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is ATP-competitive inhibition of a protein kinase . Protein kinases play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many diseases, particularly cancer, kinases can become dysregulated, leading to uncontrolled cell growth and proliferation.

ATP-competitive inhibitors, such as those based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, function by binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding. This blockage of the ATP-binding site effectively halts the phosphorylation cascade, disrupting the downstream signaling pathways that contribute to disease progression. The specific kinase or kinases targeted by 6-Bromopyrrolo[2,1-f]triazine-2,4-diol would be determined by the precise stereoelectronic properties conferred by the 6-bromo and 2,4-diol substitutions.

Known Kinase Targets of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

Numerous studies have demonstrated the efficacy of various substituted pyrrolo[2,1-f][1][2][3]triazines against a panel of cancer-related kinases. The table below summarizes some of the key kinase targets and the corresponding inhibitory activities of representative compounds from this class.

Compound ClassTarget Kinase(s)Reported IC50 (nM)Reference
4-((3-chloro-4-fluorophenyl)amino)pyrrolo[2,1-f][1][2][3]triazinesEGFR100[2]
4-((3-hydroxy-4-methylphenyl)amino)pyrrolo[2,1-f][1][2][3]triazinesVEGFR-223 - 66[2]
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazinesALK10[2]
Substituted pyrrolo[1,2-f][1][2][3]triazinesc-Met, VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)[2]
4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1][2][3]triazinesVEGFR-2Potent (specific IC50 not provided in abstract)[4]
Pyrrolo[2,1-f][1][2][3]triazine derivativesp38α MAP kinasePotent (specific IC50 not provided in abstract)[5]
Pyrrolo[2,1-f][1][2][3]triazine-based compoundsAAK1~6 (improved from initial ~60)[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway: A Representative Example of EGFR Inhibition

To visualize the impact of kinase inhibition, the following diagram illustrates the EGFR signaling pathway, a common target for pyrrolo[2,1-f][1][2][3]triazine derivatives. Inhibition of EGFR at the top of this cascade can prevent the activation of downstream effectors responsible for cell proliferation and survival.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocols: A Guide to Determining Kinase Inhibition

The following provides a generalized methodology for a biochemical kinase assay to determine the IC50 of a test compound like 6-Bromopyrrolo[2,1-f]triazine-2,4-diol against a specific kinase, for example, VEGFR-2.

Objective: To determine the in vitro inhibitory potency of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (6-Bromopyrrolo[2,1-f]triazine-2,4-diol) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Detection reagent (e.g., Europium-labeled anti-phosphotyrosine antibody)

  • Assay plates (e.g., 384-well low-volume plates)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Assay Reaction: a. To each well of the assay plate, add the test compound at various concentrations. b. Add the VEGFR-2 enzyme to each well. c. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding. d. Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. e. Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: a. Stop the kinase reaction by adding a stop buffer containing EDTA. b. Add the detection reagent (Europium-labeled anti-phosphotyrosine antibody). c. Incubate for a further period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to control wells (with DMSO but no compound). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

Experimental_Workflow Start Compound Synthesis (e.g., 6-Bromopyrrolo[2,1-f]triazine-2,4-diol) Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cell-Based Assay (e.g., Inhibition of cell proliferation) IC50_Determination->Cellular_Assay Potent compounds EC50_Determination EC50 Determination Cellular_Assay->EC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Panel of kinases) EC50_Determination->Selectivity_Profiling Active compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Selectivity_Profiling->In_Vivo_Studies Selective compounds

Caption: Workflow for kinase inhibitor screening.

Conclusion

While direct experimental evidence for the mechanism of action of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is not publicly available, its structural similarity to a well-established class of kinase inhibitors strongly suggests that it functions as an ATP-competitive inhibitor of one or more protein kinases. The specific kinase target(s) and the potency of inhibition would be dependent on the unique chemical features of this particular substitution pattern. The experimental protocols and workflows described herein provide a roadmap for the elucidation of its precise mechanism and for advancing its potential as a therapeutic agent. Further research, including biochemical and cellular assays, is necessary to confirm this hypothesized mechanism and to fully characterize the biological activity of this novel compound.

References

An In-depth Technical Guide to 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Structural Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged core structure in modern medicinal chemistry, forming the basis of several approved drugs and clinical candidates, particularly in the oncology and virology sectors.[3][4] Its structural resemblance to purines allows it to effectively compete with ATP in the binding sites of various kinases, leading to the inhibition of cellular signaling pathways implicated in diseases such as cancer. This technical guide focuses on the structural analogs of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, a specific embodiment of this scaffold. While direct literature on this exact molecule is limited, this document extrapolates from the rich body of research on related analogs to provide a comprehensive overview of its potential as a kinase inhibitor. We will delve into plausible synthetic routes, structure-activity relationships (SAR), detailed experimental protocols for biological evaluation, and the signaling pathways these compounds are likely to modulate.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Versatile Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel and effective template for kinase inhibitors, mimicking the well-established quinazoline scaffold.[1] This bicyclic heteroaromatic system serves as a rigid scaffold upon which various substituents can be strategically placed to achieve high potency and selectivity against specific kinase targets. The nitrogen atoms in the triazine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]

Substitutions at different positions on the pyrrolotriazine ring have been explored to optimize the pharmacological properties of these inhibitors:

  • C4-Position: Typically bears a substituted aniline or a similar group that projects into the ATP-binding site and interacts with key amino acid residues, driving potency and selectivity.

  • C5 and C6-Positions: These positions are often modified to introduce side chains that can modulate physicochemical properties such as solubility and metabolic stability, or to gain additional interactions with the solvent-exposed region of the kinase.[1][2]

  • C2 and C7-Positions: Have also been substituted to fine-tune the activity and selectivity profile of the compounds.[5]

The subject of this guide, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, features a bromine atom at the C6-position and hydroxyl groups at the C2 and C4-positions. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions or introduce favorable interactions within the binding site. The hydroxyl groups at C2 and C4 suggest a tautomeric form, likely existing as a pyrrolo[2,1-f]triazine-2,4-dione. This dione functionality can form different hydrogen bonding patterns compared to the more common C4-amino substituted analogs.

Synthesis of 6-Substituted Pyrrolo[2,1-f]triazine-2,4-diones

Experimental Protocol: A Proposed Synthesis

A multi-step synthesis could commence with a substituted pyrrole.

  • Synthesis of a Substituted 2-aminopyrrole: The synthesis would likely start from a readily available 3-bromopyrrole derivative. Nitration at the 2-position followed by reduction would yield the corresponding 2-amino-3-bromopyrrole.

  • Formation of the Pyrrolo[1,2-a][1][5][6]triazine-2,4(1H,3H)-dione Core: Treatment of the 2-aminopyrrole with an isocyanate, such as chlorosulfonyl isocyanate, followed by cyclization, is a known method to form the pyrrolotriazinedione ring system. This would result in a 6-bromo-substituted pyrrolo[1,2-a][1][5][6]triazine-2,4(1H,3H)-dione. It is important to note that this would lead to a different isomer of the triazine ring compared to the desired pyrrolo[2,1-f][1][2][3]triazine.

A more direct, albeit challenging, approach to the desired scaffold could involve:

  • Synthesis of a 1-aminopyrrole precursor: Starting with a 3-bromopyrrole-2-carboxamide, N-amination would yield the key 1-amino-3-bromopyrrole-2-carboxamide intermediate.

  • Cyclization to form the triazinone ring: Cyclization of the 1-aminopyrrole derivative with a suitable C1 synthon, such as phosgene or a chloroformate, could potentially lead to the formation of the 6-bromo-pyrrolo[2,1-f]triazine-2,4-dione. The regioselectivity of this cyclization would be a critical factor.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of such compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Pyrroles) Intermediate Key Intermediate (e.g., Aminopyrrole) Start->Intermediate Cyclization Ring Formation (Triazinone Synthesis) Intermediate->Cyclization Functionalization Further Modification (e.g., Cross-coupling) Cyclization->Functionalization Purification Purification and Characterization Functionalization->Purification Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Test Compounds Cellular Cell-based Assays (e.g., Proliferation) Biochemical->Cellular InVivo In Vivo Studies (e.g., Animal Models) Cellular->InVivo G Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Pathway Activation Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->Receptor Response Cellular Response (Proliferation, Survival, Angiogenesis) Pathway->Response G Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Reaction Incubate Kinase Reaction Mixture Start->Reaction Detection Add Luminescent Reagent (e.g., Kinase-Glo®) Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition and Determine IC50 Readout->Analysis

References

The Emergence of the Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Kinase Inhibition

The Emergence of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents, particularly in oncology, has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in drug discovery.[4] This is due to its structural similarity to naturally occurring purines and its ability to serve as a versatile template for the design of potent inhibitors targeting a range of kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4][5] This technical guide provides a comprehensive overview of the discovery and development of the pyrrolo[2,1-f][1][2][3]triazine core as a potent kinase inhibitor template, with a focus on its synthesis, key experimental validations, and the signaling pathways it modulates. While specific data on "6-Bromopyrrolo[2,1-f]triazine-2,4-diol" is not available in the public domain, this guide will focus on the broader and well-documented discovery of the core pyrrolo[2,1-f][1][2][3]triazine scaffold and its key derivatives.

Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a Kinase Inhibitor Template

The pyrrolo[2,1-f][1][2][3]triazine nucleus was identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline kinase inhibitor scaffold.[3] This discovery was significant as it opened up a new chemical space for the development of targeted therapies. The core scaffold was found to be a versatile platform where substitutions at various positions could be tailored to achieve potent and selective inhibition of different kinases.[3][4]

Early research focused on the attachment of different substituted anilino groups to the C4 position of the pyrrolotriazine core. This led to the identification of potent inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][5]

Key Experimental Data

The following tables summarize the inhibitory activities of representative pyrrolo[2,1-f][1][2][3]triazine derivatives against key kinase targets.

Table 1: Inhibition of VEGFR-2 and EGFR by Substituted Pyrrolo[2,1-f][1][2][3]triazines

CompoundSubstituent at C4Target KinaseIC50 (µM)Cellular Assay
1 4-((3-chloro-4-fluorophenyl)amino)EGFR0.100Inhibition of cellular proliferation of DiFi human colon tumor cell line[3][5]
2 4-((3-hydroxy-4-methylphenyl)amino)VEGFR-20.066Effects on VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs)[3][5]
3 Not specifiedVEGFR-20.023Not specified[5]

Table 2: Activity of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine as an ALK Inhibitor

CompoundTarget KinaseIC50 (nM)Selectivity over IGF-1R (IC50, nM)
21 ALK10 ± 21137 ± 398[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives are crucial for reproducibility and further development.

General Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core:

A common synthetic strategy involves the cyclization of an N-aminopyrrole derivative.[1][4]

  • N-amination of a Pyrrole Derivative: A substituted pyrrole is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine, to yield the corresponding N-aminopyrrole.[1]

  • Cyclization: The N-aminopyrrole is then cyclized with a suitable reagent, such as formamidine acetate, to form the pyrrolo[2,1-f][1][2][3]triazine ring system.[1]

Synthesis of 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines:

An efficient and scalable process for more complex derivatives has been developed:[4]

  • Core Formation: The synthesis begins with tert-butyl carbazate to introduce the N-N bond.

  • Intermediate Formation: A stable bromoaldehyde intermediate is generated.

  • Condensation: The pyrrolotriazine core is formed through condensation with ammonium carbonate.

  • Diversification: A late-stage key intermediate allows for rapid diversification, including an in situ triflate displacement to install the C2-aniline substituent.[4]

Kinase Inhibition Assay (General Protocol):

  • Enzyme and Substrate Preparation: The purified kinase enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (pyrrolo[2,1-f][1][2][3]triazine derivatives) at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ELISA, fluorescence polarization, or radiometric assays.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanism of Action

Pyrrolo[2,1-f][1][2][3]triazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase.[3][5] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

VEGFR-2 Signaling Pathway:

VEGF binding to its receptor, VEGFR-2, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_PathwayVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2 BindsP_VEGFR2p-VEGFR-2VEGFR2->P_VEGFR2 Dimerization &AutophosphorylationPLCgPLCγP_VEGFR2->PLCgPI3KPI3KP_VEGFR2->PI3KInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->P_VEGFR2 InhibitsPKCPKCPLCg->PKCAktAktPI3K->AktMAPKMAPKPKC->MAPKAngiogenesisAngiogenesis(Proliferation, Migration, Survival)Akt->AngiogenesisMAPK->AngiogenesisEGFR_PathwayEGFEGFEGFREGFREGF->EGFR BindsP_EGFRp-EGFREGFR->P_EGFR Dimerization &AutophosphorylationRASRASP_EGFR->RASPI3KPI3KP_EGFR->PI3KInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->P_EGFR InhibitsRAFRAFRAS->RAFAktAktPI3K->AktMEKMEKRAF->MEKProliferationCell Proliferation& SurvivalAkt->ProliferationERKERKMEK->ERKERK->ProliferationExperimental_Workflowcluster_0Discovery & Synthesiscluster_1In Vitro Evaluationcluster_2Lead Optimizationcluster_3In Vivo & PreclinicalScaffold_IDScaffold Identification(Pyrrolo[2,1-f]triazine)Library_SynthLibrary SynthesisScaffold_ID->Library_SynthBiochem_AssayBiochemical Kinase Assays(IC50 Determination)Library_Synth->Biochem_AssayCell_AssayCellular Proliferation AssaysBiochem_Assay->Cell_AssaySARStructure-ActivityRelationship (SAR) StudiesCell_Assay->SARSAR->Library_SynthIterative SynthesisSelectivityKinase Selectivity ProfilingSAR->SelectivityADMEADME/Tox ProfilingSelectivity->ADMEPKPharmacokinetics (PK)ADME->PKInVivoIn Vivo Efficacy Models(e.g., Xenografts)PK->InVivo

An In-depth Technical Guide to the Preliminary Screening of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several clinically significant molecules, including kinase inhibitors and antiviral agents.[4][5] Its structural resemblance to purines allows it to function as an effective mimic in various biological systems, particularly as an ATP-competitive inhibitor in the active site of protein kinases.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibition a cornerstone of modern targeted therapy.[4]

This guide focuses on the preliminary screening of derivatives based on the 6-Bromopyrrolo[2,1-f]triazine-2,4-diol core. It is important to note that this structure can exist in several tautomeric forms, most notably the 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one form, which is often the most stable and is commercially available.[7][8] For the purposes of this document, we will refer to the core structure with the understanding that it encompasses these tautomeric possibilities.

The primary goal of a preliminary screening campaign is to efficiently identify "hit" compounds from a library of synthesized derivatives. This process involves a series of tiered assays designed to assess biochemical potency, cellular activity, and initial safety profiles. This document provides a comprehensive overview of the essential experimental protocols, data presentation strategies, and logical workflows required for such a campaign, tailored for researchers in drug discovery.

General Screening Workflow

A typical preliminary screening cascade for novel kinase inhibitors follows a logical progression from high-throughput biochemical assays to more complex cell-based assays. This tiered approach is designed to quickly identify the most promising candidates while minimizing resource expenditure.

The overall workflow begins with the synthesis of a chemical library of derivatives based on the core scaffold. These compounds are then subjected to a primary high-throughput screen (HTS) against one or more target kinases. Hits from the primary screen are confirmed, and their potency is determined by calculating the IC50 value. Promising compounds are then advanced to secondary assays, including cell viability/cytotoxicity screens and potentially profiling against a panel of other kinases to assess selectivity.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular & Selectivity Screening cluster_2 Phase 3: Lead Prioritization lib Derivative Library Synthesis (6-Bromo-pyrrolotriazine Core) hts Primary Screen: High-Throughput Kinase Inhibition Assay (e.g., VEGFR-2) lib->hts confirm Hit Confirmation & Potency: IC50 Determination hts->confirm Identify 'Hits' viability Cellular Assay: Viability / Cytotoxicity (e.g., MTT Assay) confirm->viability Confirmed Potent Hits selectivity Selectivity Profiling: Kinase Panel Screening confirm->selectivity sar Structure-Activity Relationship (SAR) Analysis viability->sar selectivity->sar leads Prioritized 'Hit' Compounds sar->leads

Caption: General workflow for preliminary screening of kinase inhibitors.

Experimental Protocols

Detailed and robust protocols are critical for generating reproducible data. The following sections describe standard methodologies for key assays in a preliminary screening campaign.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a test compound to inhibit the activity of a target kinase by measuring the amount of ATP remaining after the kinase reaction. Lower kinase activity results in more ATP remaining, producing a stronger luminescent signal. The ADP-Glo™ assay is a common example.[9]

Objective: To determine the in vitro potency (IC50) of derivatives against a target kinase (e.g., VEGFR-2, JAK2).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP solution

  • Test compounds dissolved in DMSO

  • Known kinase inhibitor (e.g., Staurosporine) as a positive control

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series starting from 10 mM is used.

  • Using an acoustic dispenser or multichannel pipettor, transfer a small volume (e.g., 50 nL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and substrate in the assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well.

    • Allow the plate to incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Prepare an ATP solution in the assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour on a plate shaker.

  • Signal Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability / Cytotoxicity Assay (MTT-Based)

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability.[3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Objective: To evaluate the effect of hit compounds on the viability of a cancer cell line known to be dependent on the target kinase pathway (e.g., HUVECs for VEGFR-2).

Materials:

  • Human cancer cell line (e.g., HUVEC, DiFi)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well clear-bottom cell culture plates

  • Spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include untreated and vehicle-only (DMSO) controls.

  • Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]

  • Data Acquisition: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Clear and structured presentation of quantitative data is essential for comparing the activity of derivatives and establishing a Structure-Activity Relationship (SAR).

Table 1: Hypothetical Screening Data for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Derivatives

(Note: The following data is illustrative and serves as a template for presenting actual screening results.)

Compound IDR¹ SubstituentR² SubstituentVEGFR-2 IC50 (nM)JAK2 IC50 (nM)HUVEC GI50 (µM)
Core -H-H8,500>10,000>50
PD-01 -CH₃-H4,2009,80045.2
PD-02 -Cl-H1,5007,30021.7
PD-03 -H-OCH₃9508,10015.5
PD-04 -H-(4-F-Phenyl)251,2000.8
PD-05 -Cl-(4-F-Phenyl)12 450 0.3
PD-06 -H-(Piperidine)683,5002.1

Visualization of Signaling Pathways

Understanding the biological context of the target is crucial. The pyrrolo[2,1-f][1][2][3]triazine scaffold has shown promise in inhibiting key kinases like VEGFR-2 and JAK2. Diagrams of these pathways help visualize the mechanism of action.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF leads to downstream signaling through pathways like PI3K/AKT and MAPK, promoting endothelial cell proliferation, migration, and survival.[2][11][12][13][14] An inhibitor would block the initial phosphorylation step.

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K / AKT VEGFR2->PI3K Phosphorylates PLCg PLCγ / MAPK VEGFR2->PLCg Phosphorylates Inhibitor Pyrrolotriazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival PLCg->Proliferation Migration Migration PLCg->Migration

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
JAK-STAT Signaling Pathway

The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling from numerous cytokines and growth factors.[1][15][16][17] Ligand binding brings JAKs into proximity, allowing them to trans-phosphorylate and activate each other, then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[1][15]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor Pyrrolotriazine Inhibitor Inhibitor->JAK Blocks ATP Site STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Immunity) Nucleus->Transcription Regulates

Caption: Overview of the JAK-STAT signaling pathway and inhibition.

Conclusion

The preliminary screening of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol derivatives represents a critical first step in the potential discovery of novel therapeutic agents. By employing a systematic workflow that integrates high-throughput biochemical assays with confirmatory cell-based screens, researchers can efficiently identify potent and biologically active compounds. The methodologies and frameworks presented in this guide offer a robust foundation for conducting such a screening campaign. Subsequent steps beyond this preliminary phase would involve in-depth selectivity profiling, ADME/Tox studies, and in vivo efficacy models for the prioritized hit compounds to further validate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][4][5][6] These compounds are known to target a range of kinases by acting as ATP-competitive inhibitors, making them a significant area of interest in cancer therapy and the treatment of other diseases.[1][2] This document provides detailed application notes and experimental protocols for the characterization of a novel derivative, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, as a potential kinase inhibitor.

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine nucleus have demonstrated potent inhibitory activity against various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][4] The planar nature of this fused heterocycle allows it to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1] The bromine substitution at the 6-position and the diol functionality at the 2- and 4-positions of the triazine ring may offer unique interactions and selectivity profiles against different kinases.

Quantitative Data Summary

The following tables present hypothetical inhibitory activities of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol against a panel of selected kinases. This data is for illustrative purposes to guide experimental design.

Table 1: In Vitro Kinase Inhibitory Activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Kinase TargetIC50 (nM)
VEGFR-225
EGFR80
FGFR-1150
c-Met200
ALK>1000

Table 2: Cellular Proliferation Assay in Cancer Cell Lines

Cell LinePrimary Kinase TargetGI50 (µM)
HUVEC (VEGF-stimulated)VEGFR-20.15
A549 (NSCLC)EGFR0.5
HT-29 (Colorectal)EGFR0.8
U-87 MG (Glioblastoma)VEGFR/EGFR0.3

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol against a specific kinase by quantifying the amount of ADP produced.[7]

Materials:

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTS Assay)

This protocol measures the effect of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Inhibitor->VEGFR2 Inhibits

Caption: VEGF signaling pathway and the inhibitory action of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol on VEGFR-2.

G cluster_1 Workflow for In Vitro Kinase Assay Compound_Prep Prepare Serial Dilution of Inhibitor Reaction_Setup Incubate Kinase with Inhibitor Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP/Substrate and Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Initiate_Reaction->Stop_Reaction Signal_Generation Add Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition

Caption: Experimental workflow for the luminescence-based in vitro kinase inhibition assay.

G cluster_2 Logical Relationship of Kinase Inhibition to Cellular Effect Compound 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Inhibition Inhibition Compound->Inhibition Target_Kinase Target Kinase (e.g., VEGFR-2, EGFR) Signaling_Pathway Downstream Signaling Pathway Target_Kinase->Signaling_Pathway Cellular_Response Cellular Response (e.g., Proliferation, Migration) Signaling_Pathway->Cellular_Response Inhibition->Target_Kinase

Caption: Logical flow from compound action to cellular response through kinase inhibition.

References

Application Notes and Protocols for Pyrrolo[2,1-f]triazine Derivatives as Antiviral Agents

Application Notes and Protocols for Pyrrolo[2,1-f][1][2][3]triazine Derivatives as Antiviral Agents

Disclaimer: Extensive literature searches did not yield specific data regarding the antiviral applications of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol . The following application notes and protocols are based on the broader class of pyrrolo[2,1-f][1][2][3]triazine derivatives, which have demonstrated significant potential as antiviral compounds. These protocols can serve as a guide for the evaluation of novel analogs such as 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds.[2][4] As structural analogs of purine bases, these compounds are considered promising antiviral agents.[2] This is highlighted by the broad-spectrum antiviral drug Remdesivir, which features this heterocyclic system and is active against a range of RNA viruses, including SARS-CoV-2.[4][5] Derivatives of this scaffold have shown activity against various RNA viruses such as influenza, hepatitis C, Ebola, Marburg, measles, mumps, respiratory syncytial virus (RSV), and norovirus.[2][6]

Potential Mechanisms of Antiviral Action

The antiviral activity of pyrrolo[2,1-f][1][2][3]triazine derivatives is often attributed to the inhibition of key viral enzymes essential for replication. Two primary mechanisms have been proposed for different analogs within this class:

  • Inhibition of Viral Neuraminidase: Some derivatives have been suggested to act as inhibitors of influenza virus neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[2]

  • Inhibition of RNA-dependent RNA Polymerase (RdRp): Nucleoside analogs based on the pyrrolo[2,1-f][1][2][3]triazine scaffold, such as Remdesivir, function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.[5][7] This mechanism is a key target for anti-norovirus drug discovery as well.[5][6]

Data Presentation

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of selected pyrrolo[2,1-f][1][2][3]triazine derivatives against various viruses. This data illustrates the potential of this chemical class and provides a benchmark for evaluating new compounds.

Compound NameVirus StrainCell LineIC50 / EC50CC50Selectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)MDCK4 µg/mL>750 µg/mL188[2]
4-aza-7,9-dideazaadenosine (C-nucleoside analog)Human Norovirus (HuNoV) replicon-0.015 µM--[6]
  • IC50 (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of the viral replication or enzyme activity.

  • EC50 (Half-maximal effective concentration): Concentration of the compound that provides 50% of the maximal antiviral effect.

  • CC50 (50% cytotoxic concentration): Concentration of the compound that causes the death of 50% of the host cells.

  • SI (Selectivity Index): Ratio of CC50 to IC50/EC50, indicating the therapeutic window of the compound.

Logical Relationship and Proposed Mechanisms

The diagrams below illustrate the relationship of the pyrrolo[2,1-f][1][2][3]triazine scaffold to known antiviral drugs and the potential mechanisms of action.

Gcluster_0Core Scaffoldcluster_1Known Antiviral Drugscluster_2Compound of InterestScaffoldPyrrolo[2,1-f][1,2,4]triazine(Purine Analog)RemdesivirRemdesivir(RdRp Inhibitor)Scaffold->Remdesivir Forms Core ofRiamilovirRiamilovir (Triazavirin®)(Structural Analog)Scaffold->Riamilovir Is Analogous toNewCompound6-Bromopyrrolo[2,1-f]triazine-2,4-diolScaffold->NewCompound Is a Derivative of

Caption: Logical relationship of the core scaffold to known antiviral agents.

Gcluster_virusInfluenza Virus Lifecyclecluster_drugInhibitor Actioncluster_enzymeEntryVirus EntryReplicationReplication &TranscriptionEntry->ReplicationAssemblyVirion AssemblyReplication->AssemblyBuddingBudding VirionAssembly->BuddingReleaseVirus ReleaseBudding->ReleaseNeuraminidaseNeuraminidase(NA)Budding->NeuraminidaseInhibitorPyrrolotriazineDerivativeInhibitor->Neuraminidase InhibitsNeuraminidase->Release Cleaves Sialic Acidfor Release

Caption: Proposed mechanism of neuraminidase inhibition by pyrrolotriazines.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the antiviral potential of novel pyrrolo[2,1-f][1][2][3]triazine derivatives.

Experimental Workflow Overview

This diagram outlines a typical workflow for screening and characterizing novel antiviral compounds.

Gcluster_screeningInitial Screeningcluster_moaMechanism of Action (MoA) Studiescluster_evalEvaluationCytotoxicity1. Cytotoxicity Assay (CC50)in Host Cells (e.g., MDCK)Antiviral2. Cell-Based Antiviral Assay(e.g., CPE Reduction, Plaque Assay)Determine IC50Cytotoxicity->Antiviral Non-toxic concentrationsEnzyme3. Biochemical Enzyme Assays(e.g., Neuraminidase, RdRp)Antiviral->Enzyme Active compoundsTime4. Time-of-Addition AssayEnzyme->TimeResultCalculate Selectivity Index (SI)Identify Lead CompoundsTime->Result

Caption: General experimental workflow for antiviral compound evaluation.

Protocol 1: Cell-Based Influenza Virus Inhibition Assay

This protocol is adapted from methodologies using Madin-Darby Canine Kidney (MDCK) cells, which are commonly used for influenza virus research.[2][8][9]

1. Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against an influenza virus strain in a cell-based assay.

2. Materials:

  • MDCK cells

  • Cell culture medium (e.g., MEM or DMEM) with supplements (FBS, antibiotics)

  • Serum-free infection medium (e.g., MEM with 0.3% BSA)[10]

  • TPCK-treated trypsin

  • Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))

  • Test compound (e.g., 6-Bromopyrrolo[2,1-f]triazine-2,4-diol) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

3. Procedure:

  • Cell Seeding:

    • Trypsinize and count MDCK cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plate at 37°C, 5% CO2.

  • Compound Preparation and Infection:

    • On the day of the experiment, wash the confluent MDCK cell monolayers twice with PBS.

    • Prepare serial dilutions of the test compound in serum-free infection medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

    • Dilute the influenza virus stock in serum-free infection medium to a desired multiplicity of infection (MOI), for example, 0.01.[10]

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of the diluted virus to the wells containing the compound.

    • Include controls:

      • Virus Control: Cells + Virus (no compound)

      • Cell Control: Cells only (no virus, no compound)

      • Compound Toxicity Control: Cells + Compound (no virus)

    • Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until cytopathic effect (CPE) is observed in ~90% of the virus control wells.

  • Quantification of Viral Inhibition:

    • After incubation, assess cell viability using an appropriate method (e.g., MTT assay).

    • Add the viability reagent to all wells according to the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • Plot the percentage of inhibition (calculated from viability) against the log of the compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

  • Separately, determine the CC50 from the compound toxicity control wells.

  • Calculate the Selectivity Index (SI = CC50 / IC50).

Protocol 2: Fluorescence-Based Neuraminidase (NA) Inhibition Assay

This protocol is based on the widely used MUNANA substrate assay.[1]

1. Objective: To determine the IC50 of a test compound against the neuraminidase activity of an influenza virus.

2. Materials:

  • Influenza virus stock

  • Test compound dissolved in DMSO

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

  • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

3. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a black 96-well plate, add 50 µL of each compound dilution.

  • Add 50 µL of diluted influenza virus (pre-titered to give a linear signal) to each well.

  • Include controls:

    • No-Enzyme Control: Buffer only

    • No-Inhibitor Control: Virus + Buffer (no compound)

  • Gently tap the plate to mix and incubate at room temperature for 45 minutes.[1]

  • Prepare the MUNANA substrate solution (e.g., 300 µM in assay buffer).

  • Add 50 µL of the MUNANA solution to each well to start the reaction.[1]

  • Incubate the plate at 37°C for 1 hour, protected from light.[1]

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the fluorescence on a plate reader.

4. Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the percentage of NA inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression fit.

Protocol 3: RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This is a generalized protocol for a biochemical assay to measure the inhibition of viral RdRp. Specific assay formats (e.g., fluorescence-based, radioactive) may vary.[7][11][12]

1. Objective: To determine the IC50 of a test compound against the enzymatic activity of viral RdRp.

2. Materials:

  • Recombinant viral RdRp enzyme complex (e.g., SARS-CoV-2 NSP12/7/8)

  • Test compound dissolved in DMSO

  • Reaction Buffer (e.g., 20 mM HEPES, 25 mM NaCl, 1 mM MgCl2, 10 mM DTT)[13]

  • RNA template/primer duplex (often with a fluorescent or biotin label)

  • Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • RNase inhibitor

  • Detection reagents (specific to the assay format, e.g., fluorescent dye that binds dsRNA, or streptavidin-coated beads for biotin-labeled products)

  • 384-well or 96-well assay plates

3. Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In an assay plate, combine the RdRp enzyme, the RNA template/primer, and the test compound dilutions.

  • Incubate at the optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes) to allow for compound binding.

  • Initiate the polymerization reaction by adding a mix of rNTPs.

  • Incubate for the reaction period (e.g., 1-2 hours at 37°C).

  • Stop the reaction (e.g., by adding EDTA).

  • Add detection reagents according to the specific assay kit instructions (e.g., an intercalating dye that fluoresces upon binding to the newly synthesized dsRNA product).

  • Read the signal (e.g., fluorescence) on a plate reader.

4. Data Analysis:

  • Subtract the background signal (no-enzyme control) from all readings.

  • Calculate the percentage of RdRp inhibition for each compound concentration relative to the no-inhibitor control (DMSO vehicle).

  • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression fit.

Application Notes and Protocols for the Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Application Notes and Protocols for the Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, albeit theoretical, protocol for the multi-step synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. As no direct synthesis has been reported in the literature for this specific compound, the protocol is based on established synthetic methodologies for the pyrrolo[2,1-f][1][2][3]triazine scaffold and related heterocyclic systems. The final product, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, is expected to exist in tautomeric equilibrium with its more stable dione form, 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The pyrrolo[2,1-f][1][2][3]triazine core is a recognized "privileged scaffold" in medicinal chemistry, notably for its activity as a kinase inhibitor. These application notes, therefore, also describe the potential utility of the target molecule in cancer research, specifically in targeting signaling pathways involved in angiogenesis.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a key pharmacophore found in several clinically important molecules, including the antiviral drug Remdesivir and various kinase inhibitors used in oncology.[1][3] Its structural similarity to purine bases allows it to interact with a range of biological targets, particularly ATP-binding sites in kinases.[4] Kinase inhibition is a cornerstone of targeted cancer therapy, and compounds bearing this scaffold have shown potent activity against key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), both of which are critical mediators of tumor angiogenesis.[1][2]

The proposed synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is designed to generate a novel analog for screening in drug discovery programs. The bromine atom at the 6-position offers a handle for further synthetic diversification through cross-coupling reactions, while the diol/dione functionality at positions 2 and 4 is crucial for potential hydrogen bonding interactions within a kinase active site.

Application in Kinase Inhibition

The synthesized 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is a prime candidate for evaluation as a kinase inhibitor. The core scaffold is known to bind to the ATP pocket of kinases like VEGFR-2 and FGFR-1.[1][4] These receptor tyrosine kinases are key drivers of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[2] By inhibiting these kinases, the compound could potentially disrupt downstream signaling pathways, leading to an anti-angiogenic and anti-tumor effect.

Targeted Signaling Pathway: VEGFR/FGFR

The diagram below illustrates the signaling cascade initiated by VEGF and FGF, which could be potentially inhibited by 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. The compound is hypothesized to act as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptors and subsequent downstream signaling.[4]

VEGFR_FGFR_Pathwaycluster_downstreamDownstream SignalingVEGFVEGFVEGFRVEGFR-2VEGF->VEGFR BindsFGFFGFFGFRFGFR-1FGF->FGFR BindsPLCgPLCγVEGFR->PLCg ActivatesPI3KPI3K/AktVEGFR->PI3K ActivatesRASRAS/MAPKVEGFR->RAS ActivatesFGFR->PLCg ActivatesFGFR->PI3K ActivatesFGFR->RAS ActivatesInhibitor6-Bromopyrrolo[2,1-f]triazine-2,4-diolInhibitor->VEGFR InhibitsInhibitor->FGFR InhibitsAngiogenesisAngiogenesis,Proliferation, SurvivalPLCg->Angiogenesis PromotesPI3K->Angiogenesis PromotesRAS->Angiogenesis Promotes

Caption: VEGFR/FGFR signaling pathway and point of inhibition.

Experimental Protocols

The following is a proposed multi-step synthesis for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. The reaction conditions and yields are based on analogous transformations reported in the literature and should be optimized for this specific synthetic route.

Overall Synthetic Workflow

Synthesis_WorkflowStart1H-Pyrrole-2-carbonitrileStep1Step 1: Bromination(NBS, THF, -78°C)Start->Step1Intermediate14-Bromo-1H-pyrrole-2-carbonitrileStep1->Intermediate1Step2Step 2: N-Amination(NaH, DPPH, DMF)Intermediate1->Step2Intermediate21-Amino-4-bromo-1H-pyrrole-2-carbonitrileStep2->Intermediate2Step3Step 3: Urea Formation(KOCN, Acetic Acid)Intermediate2->Step3Intermediate31-(4-bromo-2-cyanopyrrol-1-yl)ureaStep3->Intermediate3Step4Step 4: Cyclization(Base, e.g., K2CO3, MeCN)Intermediate3->Step4FinalProduct6-Bromopyrrolo[2,1-f]triazine-2,4(1H,3H)-dioneStep4->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile

This step involves the regioselective bromination of commercially available 1H-pyrrole-2-carbonitrile at the C4 position using N-Bromosuccinimide (NBS).

Methodology:

  • Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-Bromosuccinimide (1.0 eq.) in anhydrous THF dropwise to the cooled pyrrole solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-1H-pyrrole-2-carbonitrile.

ParameterValue/ConditionReference
Starting Material1H-Pyrrole-2-carbonitrileCommercially Available
ReagentN-Bromosuccinimide (NBS)[5]
SolventAnhydrous THF[6]
Temperature-78 °C[6]
Reaction Time2-3 hours[6]
Typical Yield 85-95% [5]
Step 2: Synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

This step achieves the N-amination of the brominated pyrrole intermediate using O-(diphenylphosphinyl)hydroxylamine (DPPH).

Methodology:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a solution of 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile.

ParameterValue/ConditionReference
Starting Material4-Bromo-1H-pyrrole-2-carbonitrileStep 1 Product
ReagentsNaH, O-(diphenylphosphinyl)hydroxylamine[7][8]
SolventAnhydrous DMF[8]
Temperature0 °C to Room Temperature[7]
Reaction Time12-16 hoursGeneral Procedure
Typical Yield 60-75% (Estimated) Based on similar aminations[9]
Step 3: Synthesis of 1-(4-bromo-2-cyanopyrrol-1-yl)urea

The N-amino pyrrole is converted to a ureido intermediate, which is the direct precursor for the triazine ring.

Methodology:

  • Dissolve 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq.) in glacial acetic acid.

  • Add a solution of potassium isocyanate (KOCN) (1.5 eq.) in water to the reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours.

  • A precipitate should form. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 1-(4-bromo-2-cyanopyrrol-1-yl)urea.

ParameterValue/ConditionReference
Starting Material1-Amino-4-bromo-1H-pyrrole-2-carbonitrileStep 2 Product
ReagentPotassium Isocyanate (KOCN)Analogous to urea synthesis
SolventAcetic Acid / WaterAnalogous to urea synthesis
TemperatureRoom TemperatureGeneral Procedure
Reaction Time4-6 hoursGeneral Procedure
Typical Yield 70-85% (Estimated) Based on similar reactions
Step 4: Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione

The final step is a base-catalyzed intramolecular cyclization to form the target pyrrolotriazine dione.

Methodology:

  • Suspend 1-(4-bromo-2-cyanopyrrol-1-yl)urea (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (K₂CO₃) (2.0 eq.) to the suspension.

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. This compound will exist in equilibrium with the desired diol form.

ParameterValue/ConditionReference
Starting Material1-(4-bromo-2-cyanopyrrol-1-yl)ureaStep 3 Product
ReagentPotassium Carbonate (K₂CO₃)[10]
SolventAcetonitrile[10]
TemperatureReflux[10]
Reaction Time24 hours[10]
Typical Yield 50-60% (Estimated) Based on similar cyclizations

Characterization of Final Product

The final product, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, will likely be isolated and characterized as its dione tautomer.

  • Molecular Formula: C₆H₄BrN₃O₂

  • Molecular Weight: 229.02 g/mol

  • Appearance: Expected to be a solid.

  • ¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts (δ, ppm):

    • ~11.5-12.5 (br s, 1H, N1-H)

    • ~10.5-11.5 (br s, 1H, N3-H)

    • ~7.0-7.5 (d, 1H, Pyrrole-H)

    • ~6.8-7.2 (d, 1H, Pyrrole-H)

    • (Note: The exact chemical shifts for the pyrrole protons will depend on the final electronic environment. The NH protons of the dione are expected to be broad and may exchange with D₂O.)

  • ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts (δ, ppm):

    • ~155-165 (C=O)

    • ~145-155 (C=O)

    • ~120-130 (Pyrrole C)

    • ~110-120 (Pyrrole C)

    • ~100-110 (Pyrrole C-Br)

    • ~90-100 (Pyrrole C)

  • Mass Spectrometry (ESI-MS): m/z = 228.95, 230.95 ([M-H]⁻, characteristic bromine isotope pattern).

Disclaimer

This protocol is a proposed synthetic route and has not been experimentally validated. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions, purification methods, and yields are estimates based on analogous reactions and will require optimization.

Application Notes and Protocols for the Biological Evaluation of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][4][5] As bioisosteres of purines like adenine, these compounds are well-suited to interact with ATP-binding sites of various enzymes, particularly protein kinases.[2][3] Derivatives of this scaffold have shown promise as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as non-receptor tyrosine kinases, making them attractive candidates for anticancer therapies.[4][6][7] Additionally, their structural similarity to nucleosides has led to their development as antiviral agents.[2][8]

This document provides a detailed experimental design for the initial biological characterization of a novel derivative, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. The proposed studies are designed to elucidate its potential as a kinase inhibitor and to assess its anti-proliferative effects on cancer cells. The workflow progresses from broad, high-throughput screening to more focused mechanistic studies.

Experimental Workflow

The following diagram outlines the proposed experimental strategy for the comprehensive evaluation of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, from initial target identification to cellular mechanism of action studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Quality Control of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol B Broad-Panel Kinase Screen (e.g., 400+ kinases) A->B C Multi-Cell Line Anti-Proliferation Screen (e.g., NCI-60 Panel) A->C D IC50 Determination for Top Kinase Hits B->D Identify Hits (<50% activity) E Cellular IC50 Determination in Sensitive Cell Lines C->E Identify Sensitive Cell Lines F Western Blot Analysis of Downstream Signaling Pathways D->F E->F G Cell Cycle Analysis E->G H Apoptosis Assay (e.g., Annexin V/PI Staining) E->H

Caption: Experimental workflow for the biological characterization of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: Initial Kinase Profiling of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol (10 µM)

Kinase TargetFamily% Inhibition
VEGFR-2RTK95.2
EGFRRTK45.7
ALKRTK88.1
PI3KαLipid12.3
.........

Table 2: IC50 Values for Validated Kinase Targets

Kinase TargetIC50 (nM)
VEGFR-225.4
ALK112.8
......

Table 3: Anti-Proliferative Activity (GI50) in Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
HUVECEndothelial0.15
A549Lung2.3
MCF-7Breast> 50
.........

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol against a broad panel of protein kinases.

Materials:

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol (stock solution in DMSO)

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Methodology:

  • Prepare a serial dilution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in kinase buffer.

  • In a 384-well plate, add 5 µL of the compound dilution (or DMSO as a vehicle control).

  • Add 10 µL of a kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at the Km for each kinase).

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Calculate the percent inhibition relative to the DMSO control. For initial screening, a single high concentration (e.g., 10 µM) is used.

  • For hits identified in the screen, repeat the assay with a wider range of compound concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol on the proliferation of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HUVEC, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader capable of absorbance measurement at 570 nm

Methodology:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions (or medium with DMSO as a vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

  • Plot the percentage of inhibition against the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine if 6-Bromopyrrolo[2,1-f]triazine-2,4-diol inhibits the phosphorylation of downstream targets of an identified kinase in a cellular context.

Materials:

  • A sensitive cell line identified from the proliferation assay.

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • Growth factors (e.g., VEGF, EGF, if required to stimulate the pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Methodology:

  • Plate cells and grow until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if pathway stimulation is required.

  • Pre-treat the cells with various concentrations of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol (e.g., around the GI50 value) for 2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF for 10 minutes) to activate the signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Signaling Pathway Visualization

Based on the known activities of pyrrolo[2,1-f]triazine derivatives, a likely target is the VEGFR-2 signaling pathway, which is critical for angiogenesis.[4][6] Inhibition of this pathway would block downstream signals that promote cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT->Proliferation Compound 6-Bromopyrrolo[2,1-f] triazine-2,4-diol Compound->VEGFR2 Inhibits Phosphorylation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

References

Application Notes and Protocols for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy.[1][4] Kinase inhibition is a highly successful strategy in oncology, with dozens of small molecule inhibitors approved by the FDA.[1][4] Derivatives of the pyrrolo[2,1-f][1][2][3]triazine nucleus have been shown to be potent, ATP-competitive inhibitors of key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[2][5]

This document provides detailed application notes and experimental protocols for the investigation of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol , a representative compound from this class. The methodologies described herein are designed to assist researchers in characterizing its biochemical potency, cellular activity, and mechanism of action against critical oncogenic kinases such as VEGFR-2, EGFR, and c-Met.

Compound Details:

  • Compound Name: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • PubChem CID: 135742062

  • Molecular Formula: C₆H₄BrN₃O₂

  • Molecular Weight: 230.02 g/mol

  • Structure: Chemical structure of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Mechanism of Action and Targeted Pathways

6-Bromopyrrolo[2,1-f]triazine-2,4-diol belongs to a class of compounds that typically function as Type I kinase inhibitors, competing with ATP for binding to the kinase domain.[2] This competitive inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. The primary targets for this scaffold include, but are not limited to, VEGFR-2, EGFR, and c-Met.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis.[3][6] Its inhibition can block the formation of new blood vessels required for tumor growth.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP P PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Compound->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 RAS RAS PLCg->RAS AKT Akt PI3K->AKT Proliferation Angiogenesis, Cell Proliferation, Survival AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[4][7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP P Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Compound 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Compound->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS Grb2_SOS->RAS AKT Akt PI3K->AKT CellGrowth Cell Growth, Proliferation, Survival AKT->CellGrowth Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth Promotes

Caption: Simplified EGFR signaling pathway and point of inhibition.
c-Met Signaling Pathway

Aberrant activation of the c-Met (Hepatocyte Growth Factor Receptor) pathway is associated with tumor invasion and metastasis.[9][10]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet Binds ADP ADP cMet->ADP P GAB1 GAB1 cMet->GAB1 Recruits & Activates STAT3 STAT3 cMet->STAT3 Recruits & Activates Compound 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Compound->cMet Inhibits ATP ATP ATP->cMet PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT Akt PI3K->AKT Invasion Invasion, Metastasis, Proliferation AKT->Invasion Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Invasion Promotes STAT3->Invasion Promotes

Caption: Simplified c-Met signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes representative in vitro biochemical potencies (IC₅₀) for various pyrrolo[2,1-f][1][2][3]triazine derivatives against key oncogenic kinases. This data provides a benchmark for evaluating the activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[1,2-f][1][2][3]triazine Derivativec-Met2.3 ± 0.1[5]
Pyrrolo[1,2-f][1][2][3]triazine DerivativeVEGFR-25.0 ± 0.5[5]
2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazineALK10 ± 2[1]
2,7-Pyrrolo[2,1-f][1][2][3]triazine DerivativeJAK20.17 ± 0.03[5]
Pyrrolo[2,1-f][1][2][3]triazine AnalogAAK1~6[11]

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of the test compound against a purified kinase enzyme by measuring the amount of ATP consumed during the phosphorylation reaction.

Kinase_Assay_Workflow prep Prepare Reagents (Compound, Kinase, Substrate, ATP) plate Plate Compound Dilutions (384-well, low-volume) prep->plate enzyme Add Kinase Enzyme Incubate 15 min @ RT plate->enzyme react Initiate Reaction (Add Substrate/ATP Mix) Incubate 60 min @ RT enzyme->react detect Stop Reaction & Detect (Add ADP-Glo™ Reagent) Incubate 40 min @ RT react->detect lum Add Kinase Detection Reagent Incubate 30 min @ RT detect->lum read Read Luminescence (Plate Reader) lum->read analyze Analyze Data (Calculate % Inhibition, determine IC₅₀) read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, c-Met)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP solution

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol (test compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Low-volume, white 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO, then further dilute in kinase buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the 4x compound dilutions to the appropriate wells of the 384-well plate. For control wells, add 2.5 µL of kinase buffer with the equivalent percentage of DMSO.

    • Positive Control (0% inhibition): Vehicle (DMSO) only.

    • Negative Control (100% inhibition): No enzyme or a potent, broad-spectrum inhibitor like Staurosporine.

  • Enzyme Addition: Dilute the kinase enzyme in kinase buffer to a 2x working concentration. Add 5 µL of the 2x enzyme solution to all wells except the "no enzyme" negative controls. Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Prepare a 2x working solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Kₘ for the specific enzyme. Add 10 µL of this mix to all wells to start the reaction.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the kinase reaction and measure remaining ATP by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves:

    • Adding 20 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP (incubate for 40 minutes).

    • Adding 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for 30 minutes).

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (0%) and negative (100%) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cultured cancer cells to determine the cytotoxic or anti-proliferative effect of the test compound.

Materials:

  • Cancer cell line expressing the target of interest (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium

  • 96-well, clear, flat-bottom cell culture plates

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix on an orbital shaker for 5-10 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (considered 100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Target Phosphorylation

This protocol is used to confirm that the compound inhibits the kinase activity within the cell by detecting the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • Ligand for stimulation (e.g., EGF, HGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for 10-15 minutes to induce target phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-Actin).

  • Analysis: Quantify band intensities using densitometry software. Compare the levels of phosphorylated protein to total protein across the different treatment conditions.

References

Synthetic Routes for Functionalized 6-Bromopyrrolo[2,1-f]triazine-2,4-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of functionalized 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrrolo[2,1-f][1][2]triazine core is a key pharmacophore in a variety of kinase inhibitors and antiviral agents.[1][2] This document outlines a plausible multi-step synthesis for the target compound, including detailed experimental protocols and characterization data. Additionally, it explores the potential application of this compound as a kinase inhibitor and visualizes a relevant signaling pathway.

Synthetic Pathway Overview

The synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol can be envisioned through a multi-step sequence starting from commercially available starting materials. The general strategy involves the initial construction of the pyrrolo[2,1-f]triazine-2,4-diol core followed by selective bromination at the C6 position. The tautomeric nature of the diol functionality should be noted, as it can exist in keto-enol forms. The IUPAC name for a common tautomer is 6-bromo-3H-pyrrolo[2,1-f][1][2]triazin-4-one.[3]

A proposed synthetic workflow is illustrated below:

Synthetic Workflow A Starting Materials (e.g., Pyrrole-2-carboxylic acid derivatives) B Step 1: N-Amination of Pyrrole A->B Aminating Agent (e.g., NH2Cl) C Step 2: Cyclization to form Pyrrolo[2,1-f]triazine-2,4-diol B->C Cyclizing Agent (e.g., Urea) D Step 3: Bromination at C6 C->D Brominating Agent (e.g., NBS) E Final Product (6-Bromopyrrolo[2,1-f]triazine-2,4-diol) D->E F Purification and Characterization E->F

Caption: Proposed workflow for the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Experimental Protocols

The following protocols are detailed representations of the key steps in the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Step 1: Synthesis of 1-Aminopyrrole-2-carboxamide

This initial step involves the N-amination of a suitable pyrrole precursor.

Materials:

  • Pyrrole-2-carboxamide

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of pyrrole-2-carboxamide (1.0 eq) in methanol, add a solution of sodium hydroxide (1.1 eq) in water at 0 °C.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in methanol while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminopyrrole-2-carboxamide.

Step 2: Synthesis of Pyrrolo[2,1-f]triazine-2,4-diol

The formation of the bicyclic core is achieved through cyclization of the N-aminated pyrrole.

Materials:

  • 1-Aminopyrrole-2-carboxamide

  • Urea

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of 1-aminopyrrole-2-carboxamide (1.0 eq) and urea (2.0 eq) in DMF is heated to 150 °C.

  • The reaction is monitored by TLC until the starting material is consumed (approximately 6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford pyrrolo[2,1-f]triazine-2,4-diol.

Step 3: Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

The final step is the regioselective bromination of the pyrrolotriazine core.

Materials:

  • Pyrrolo[2,1-f]triazine-2,4-diol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of pyrrolo[2,1-f]triazine-2,4-diol (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Data Presentation

The following table summarizes the expected properties of the key compounds in the synthetic route.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Data (Predicted)
1-Aminopyrrole-2-carboxamideC₅H₇N₃O125.1370-80¹H NMR (DMSO-d₆): δ 6.8-7.0 (m, 2H, pyrrole-H), 6.1 (t, 1H, pyrrole-H), 7.2 (br s, 2H, NH₂), 5.5 (s, 2H, NH₂). MS (ESI): m/z 126.1 [M+H]⁺.
Pyrrolo[2,1-f]triazine-2,4-diolC₆H₅N₃O₂151.1260-70¹H NMR (DMSO-d₆): δ 10.5 (br s, 1H, OH), 9.8 (br s, 1H, OH), 7.5 (d, 1H), 6.8 (d, 1H), 6.5 (t, 1H). MS (ESI): m/z 152.1 [M+H]⁺.
6-Bromopyrrolo[2,1-f]triazine-2,4-diolC₆H₄BrN₃O₂230.0275-85¹H NMR (DMSO-d₆): δ 10.8 (br s, 1H, OH), 10.1 (br s, 1H, OH), 7.6 (s, 1H), 6.9 (s, 1H). MS (ESI): m/z 229.9/231.9 [M/M+2]⁺.

Application in Kinase Inhibition

The pyrrolo[2,1-f][1][2]triazine scaffold is a well-established template for the design of kinase inhibitors.[1][2] These compounds often act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase domain. The functionalization at the C6 position with a bromine atom can provide a handle for further chemical modifications to improve potency and selectivity, or it can contribute to specific interactions within the active site.

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Met kinase.[1][4] Inhibition of these kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation VEGFA VEGF-A VEGFA->VEGFR2 Binding PLCg PLCγ P_VEGFR2->PLCg Ras Ras P_VEGFR2->Ras PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor 6-Bromopyrrolo[2,1-f] triazine-2,4-diol Inhibitor->P_VEGFR2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common tautomeric form of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: The most stable and commonly isolated tautomer is 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (CAS 888721-83-3).[2][4][5] The diol form exists in equilibrium but is generally less stable. Therefore, synthetic procedures and troubleshooting should focus on the preparation of the keto-enol tautomer.

Q2: What is a common synthetic strategy for preparing the pyrrolo[2,1-f][1][2][3]triazine core?

A2: A prevalent strategy involves the synthesis of a 1-aminopyrrole derivative followed by cyclization to form the fused triazine ring.[1] A key intermediate in this process is often 1-aminopyrrole-2-carboxamide.[6]

Q3: What are the primary challenges in the bromination of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core?

A3: The main challenges include controlling the regioselectivity of the bromination and preventing over-bromination (i.e., the formation of di- or poly-brominated products). The pyrrole ring is electron-rich and susceptible to multiple electrophilic substitutions.[3]

Q4: Which brominating agents are typically used for this type of heterocyclic system?

A4: N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrrole and related heterocyclic systems.[7][8][9][10] Other reagents like tetrabutylammonium tribromide (TBATB) can also be used and may offer improved regioselectivity in some cases.[1]

Troubleshooting Guides

Part 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (The Core Structure)

This synthesis is typically a two-step process: 1) N-amination of a pyrrole-2-carboxamide derivative and 2) subsequent cyclization.

Issue 1: Low yield during the N-amination of pyrrole-2-carboxamide to form 1-aminopyrrole-2-carboxamide.

Possible CauseRecommended Solution
Degradation of the Aminating Agent Use freshly prepared or properly stored aminating agents. For instance, solutions of chloramine should be used immediately after preparation.
Sub-optimal Reaction Temperature Maintain the recommended low temperature (e.g., 0-5 °C) during the addition of the aminating agent to minimize side reactions.
Incorrect pH of the Reaction Mixture The pH can be critical for the stability of both the starting material and the product. Ensure the reaction is run under the specified pH conditions, often basic.
Presence of Water in Aprotic Solvents If the reaction is performed in an aprotic solvent, ensure it is anhydrous, as water can react with some aminating agents and bases.

Issue 2: Incomplete or low-yield cyclization of 1-aminopyrrole-2-carboxamide.

Possible CauseRecommended Solution
Insufficient Reaction Temperature or Time Some cyclization reactions require elevated temperatures to proceed to completion. Ensure the reaction is heated for the recommended duration.
Inefficient Dehydration/Cyclization Agent The choice of cyclizing agent (e.g., orthoformates) and any catalysts is crucial. Ensure the correct equivalents are used and that the reagents are of high purity.
Formation of Side Products Side reactions can occur if the reaction is heated for too long or at too high a temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Hydrolysis of the Product If the reaction is worked up under aqueous conditions, the product may be susceptible to hydrolysis. A non-aqueous workup may be necessary.
Part 2: Bromination of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

Issue 1: Low yield of the desired 6-Bromo-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Possible CauseRecommended Solution
Decomposition of NBS Use freshly recrystallized NBS. NBS can degrade over time, appearing yellow or brown, which can lead to side reactions.[8]
Sub-optimal Solvent Choice The solvent can significantly impact the reaction. Aprotic solvents like THF, DMF, or acetonitrile are often preferred.
Incorrect Reaction Temperature Running the reaction at too high a temperature can lead to decomposition of the starting material or product. Conversely, a temperature that is too low may result in an incomplete reaction.

Issue 2: Formation of multiple brominated products (e.g., dibromo-derivatives).

Possible CauseRecommended Solution
Excess of Brominating Agent Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. An excess of NBS will favor polybromination.
High Reaction Temperature Higher temperatures can increase the rate of subsequent brominations. Perform the reaction at a lower temperature to improve selectivity.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further bromination of the product.

Data Presentation

Table 1: Effect of Solvent on the Yield of Bromination of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one with NBS (1.1 equiv) at Room Temperature for 2 hours.

SolventDielectric ConstantYield of Monobrominated Product (%)Yield of Dibrominated Product (%)
Dichloromethane9.16515
Tetrahydrofuran7.57510
Acetonitrile37.5855
N,N-Dimethylformamide36.788<5

Table 2: Influence of Temperature on the Bromination Reaction in Acetonitrile with NBS (1.1 equiv) for 2 hours.

Temperature (°C)Yield of Monobrominated Product (%)Yield of Dibrominated Product (%)
070 (incomplete conversion)<2
25 (Room Temp)855
508215
807520

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This protocol is a generalized procedure based on common synthetic routes.[1]

Step 1: N-Amination of Pyrrole-2-carboxamide

  • To a solution of pyrrole-2-carboxamide (1.0 eq) in a suitable solvent (e.g., methanol/water), add a solution of sodium hypochlorite (NaOCl, ~1.2 eq) at 0-5 °C.

  • After stirring for 15-20 minutes, add a solution of ammonia in water (~5-10 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-aminopyrrole-2-carboxamide.

Step 2: Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

  • Dissolve the crude 1-aminopyrrole-2-carboxamide (1.0 eq) in triethyl orthoformate (excess, can be used as solvent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, ~0.1 eq).

  • Heat the reaction mixture to reflux (around 120-140 °C) for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Bromination of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
  • Dissolve Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination start Pyrrole-2-carboxamide inter1 1-Aminopyrrole-2-carboxamide start->inter1 N-Amination (e.g., NaOCl, NH3) core Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one inter1->core Cyclization (e.g., HC(OEt)3, H+) final_product 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core->final_product Bromination (e.g., NBS in DMF) Troubleshooting_Logic cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Actions start Low Yield or Impure Product check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes increase_temp Increase Temperature/Time check_sm->increase_temp No lower_temp Lower Reaction Temperature check_side_products->lower_temp Over-reaction/ Decomposition adjust_stoich Adjust Stoichiometry check_side_products->adjust_stoich Stoichiometry-related (e.g., di-bromination) check_reagents Verify Reagent Purity/Activity increase_temp->check_reagents end Optimized Reaction check_reagents->end change_solvent Change Solvent lower_temp->change_solvent adjust_stoich->lower_temp purify_reagents Purify Starting Materials/Reagents change_solvent->purify_reagents purify_reagents->end

References

Technical Support Center: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: The main challenges in purifying 6-Bromopyrrolo[2,1-f]triazine-2,4-diol stem from its inherent chemical properties. As a nitrogen-containing heterocycle, it is polar, which can lead to difficulties in separation from polar impurities and solvents.[1] The presence of the bromine atom and diol functional groups further influences its solubility and reactivity, potentially leading to product degradation or the formation of side products under certain purification conditions.[2][3] Key challenges include:

  • High Polarity: Makes it difficult to separate from polar starting materials, reagents, and byproducts using standard chromatographic techniques.

  • Potential for Impurity Co-elution: Structurally similar impurities may have similar retention times in chromatography, making separation challenging.[2]

  • Product Instability: The compound may be sensitive to acidic or basic conditions, as well as prolonged exposure to heat, which can occur during distillation or chromatography.[2][3]

  • Low Solubility: Solubility in common organic solvents suitable for chromatography might be limited, requiring the use of more polar and harder-to-remove solvents.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation of the final product.[4] For pyrrolotriazine derivatives, common impurities may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[3]

  • Isomeric Byproducts: Regioisomers can form during the synthesis of triazine rings.[5]

  • Hydrolysis Products: The diol functionality may be susceptible to hydrolysis under certain pH conditions.[2]

  • Oxidation Products: The electron-rich pyrrolotriazine ring system could be prone to oxidation.

  • Residual Solvents and Reagents: High-boiling point solvents or excess reagents used in the reaction can be difficult to remove.[3]

Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate, especially for nitrogen-containing compounds, often indicates strong interaction with the stationary phase (silica gel), which is acidic.[1] This can be due to the basic nature of the nitrogen atoms in the pyrrolotriazine core. To resolve this:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide (NH4OH) (typically 0.5-3%) into the mobile phase can neutralize the acidic sites on the silica gel, leading to better spot shape and improved resolution.[1]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or employing reversed-phase chromatography.

  • Optimize the Solvent System: Experiment with different solvent systems to find one that provides better elution and reduces streaking. For polar compounds, solvent systems like methanol/dichloromethane are often used.[6]

Troubleshooting Guide

Problem 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Step Detailed Protocol
Compound is too polar and is sticking to the silica gel. Use a more polar solvent system or add a modifier.Protocol: Start with a solvent system like 5% methanol in dichloromethane.[6] If the compound still doesn't elute, gradually increase the methanol concentration. If streaking is observed, add 1-3% triethylamine to the mobile phase to neutralize the silica gel.[6]
Product is degrading on the silica gel. Minimize contact time with silica and consider alternative purification methods.Protocol: Use flash chromatography with a higher flow rate to reduce the residence time on the column. Alternatively, consider preparative HPLC or recrystallization if the compound is unstable on silica. Monitor fractions by TLC or LC-MS to check for degradation.[3]
Inappropriate solvent selection for extraction. Choose a solvent system that ensures the compound partitions into the desired phase.Protocol: Perform small-scale liquid-liquid extraction trials with different solvent combinations to determine the optimal system for your compound. Ensure the pH of the aqueous phase is adjusted to maximize the neutrality of your compound for better extraction into the organic layer.
Problem 2: Co-elution of Impurities with the Desired Product
Possible Cause Troubleshooting Step Detailed Protocol
Impurities have similar polarity to the product. Optimize the chromatographic method for better separation.Protocol 1 (Normal Phase): Try a different solvent system. For example, if ethyl acetate/hexane is not providing separation, switch to a system with different selectivity like dichloromethane/methanol.[6] Protocol 2 (Reversed-Phase): If normal phase fails, reversed-phase chromatography (e.g., C18 column) with a polar mobile phase (water/acetonitrile or water/methanol) can be effective for separating polar compounds.[7]
The column is overloaded. Reduce the amount of crude material loaded onto the column.Protocol: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase. A smaller load will generally result in better separation.
Problem 3: Difficulty in Removing High-Boiling Point Solvents
Possible Cause Troubleshooting Step Detailed Protocol
Solvents like DMF, DMAc, or DMSO are used in the reaction or purification. Utilize techniques to remove these solvents post-purification.Protocol 1 (Azeotropic Removal): Add a lower-boiling point solvent like toluene or heptane and evaporate under reduced pressure. The lower-boiling solvent will form an azeotrope with the high-boiling solvent, facilitating its removal. Repeat several times. Protocol 2 (Lyophilization): If the compound is soluble in water or a mixture of water and a miscible organic solvent (like acetonitrile or tert-butanol), lyophilization (freeze-drying) can be an effective method to remove residual solvents.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Polar Heterocyclic Compounds
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Start with a less polar solvent system (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.[6] For basic compounds, add 1-3% triethylamine to the eluent.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Pyrrolotriazine Derivatives
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for polar compounds include ethanol, methanol, isopropanol, acetonitrile, or mixtures with water.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Initial_Purification Initial Purification (e.g., Extraction, Filtration) Crude_Product->Initial_Purification Chromatography Column Chromatography Initial_Purification->Chromatography Primary Method Purity_Check Purity Check (TLC, LC-MS, NMR) Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Further Purification Purity_Check->Recrystallization Purity < 95% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 95% Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Polarity Check Compound Polarity & Adsorption on Silica Low_Yield->Check_Polarity Yes Solvent_Removal_Issue Solvent Removal Difficulty? Impure_Product->Solvent_Removal_Issue No Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Impure_Product->Optimize_Chromatography Yes Use_Azeotrope Use Azeotropic Distillation Solvent_Removal_Issue->Use_Azeotrope Yes Success Problem Resolved Solvent_Removal_Issue->Success No Check_Stability Assess Product Stability Check_Polarity->Check_Stability Check_Stability->Success Consider_Recrystallization Consider Recrystallization Optimize_Chromatography->Consider_Recrystallization Consider_Recrystallization->Success Use_Lyophilization Consider Lyophilization Use_Azeotrope->Use_Lyophilization Use_Lyophilization->Success

References

Technical Support Center: Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: A common strategy involves a two-stage process:

  • Synthesis of the Pyrrolo[2,1-f]triazine-2,4-diol Core: This can be achieved through the cyclization of a suitably substituted N-aminopyrrole precursor.[1] Various methods exist for constructing the pyrrolo[2,1-f][1][2][3]triazine scaffold, including synthesis from pyrrole derivatives or via rearrangement of pyrrolooxadiazines.[1][4]

  • Regioselective Bromination: The synthesized pyrrolo[2,1-f]triazine-2,4-diol is then brominated to introduce the bromine atom at the 6-position. Electrophilic brominating agents like N-bromosuccinimide (NBS) are commonly used for such transformations on heterocyclic systems.[1]

Q2: What are the critical parameters to control during the synthesis of the pyrrolo[2,1-f]triazine core?

A2: Key parameters include reaction temperature, choice of solvent, and the purity of starting materials.[5] For instance, in cyclization reactions, temperature control is crucial to prevent side reactions or decomposition of the product.[2] The selection of an appropriate solvent can significantly influence reaction rates and yields.

Q3: How can I monitor the progress of the bromination reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. These methods allow for the identification of the starting material, the desired brominated product, and any potential side products, helping to determine the optimal reaction time.

Q4: Are there any known safety concerns associated with the synthesis?

A4: Brominating agents can be hazardous and should be handled with care in a well-ventilated fume hood. For example, molecular bromine is corrosive and toxic.[6] When using reagents like N-bromosuccinimide, it is important to be aware of potential radical reactions, which can be initiated by light or heat. Additionally, many organic solvents are flammable and have associated health risks. Always consult the safety data sheets (SDS) for all chemicals before use.

Troubleshooting Guides

Problem 1: Low Yield of Pyrrolo[2,1-f]triazine-2,4-diol (Precursor)
Potential Cause Troubleshooting Suggestion Relevant Analytical Technique
Incomplete Cyclization Optimize reaction temperature and time. A higher temperature or longer reaction time may be required.TLC, LC-MS
Degradation of Product The product might be unstable under the reaction conditions. Consider lowering the reaction temperature or using a milder base/acid catalyst.LC-MS to detect degradation products
Impure Starting Materials Ensure the purity of the N-aminopyrrole precursor using techniques like NMR or melting point analysis.NMR, Elemental Analysis
Suboptimal Solvent Experiment with different solvents to improve solubility and reaction kinetics.Small-scale trial reactions
Problem 2: Poor Regioselectivity during Bromination
Potential Cause Troubleshooting Suggestion Relevant Analytical Technique
Formation of Multiple Brominated Isomers The reaction conditions may favor bromination at other positions. Adjust the temperature and the choice of brominating agent and solvent. For example, using NBS in a non-polar solvent at low temperatures can enhance selectivity.[1]NMR (¹H and ¹³C) to identify isomers
Over-bromination (Dibromination) Use a stoichiometric amount of the brominating agent. Adding the brominating agent portion-wise can also help control the reaction.LC-MS to detect di- and poly-brominated species
Reaction Temperature Too High Higher temperatures can lead to a loss of selectivity. Perform the reaction at a lower temperature (e.g., 0 °C or below).Temperature monitoring
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion Relevant Analytical Technique
Co-elution of Impurities Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related compounds.TLC with different solvent systems
Product Insolubility The product may precipitate during workup or purification. Choose an appropriate solvent system for recrystallization or chromatography.Solubility tests
Presence of Unreacted Starting Material Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before workup.TLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f]triazine-2,4-diol (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar pyrrolotriazinone structures.[4][7]

  • Preparation of N-aminopyrrole precursor: Synthesize the appropriate 1-aminopyrrole-2-carboxamide derivative. This can be achieved by N-amination of a pyrrole-2-carboxamide using a suitable aminating agent like chloramine, generated in situ.[7]

  • Cyclization: The N-aminopyrrole precursor is then cyclized to form the pyrrolo[2,1-f]triazine-2,4-diol ring system. This can be achieved by reacting the precursor with a suitable C1 source, such as formamidine acetate, often with heating.[1]

  • Reaction Conditions:

    • Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or dioxane is often used.

    • Temperature: The reaction is typically heated to facilitate cyclization, with temperatures ranging from 80 °C to 150 °C.

    • Reaction Time: The reaction is monitored by TLC or LC-MS until the starting material is consumed, which can take several hours.

  • Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Protocol 2: Bromination of Pyrrolo[2,1-f]triazine-2,4-diol

This protocol is a general procedure for the bromination of heterocyclic compounds.[1]

  • Dissolution: Dissolve the Pyrrolo[2,1-f]triazine-2,4-diol in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a flask protected from light.

  • Cooling: Cool the solution to 0 °C or a lower temperature using an ice bath or cryocooler.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent to the reaction mixture. The addition should be done portion-wise to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrrolo[2,1-f]triazine-2,4-diol cluster_bromination Bromination start N-aminopyrrole Precursor cyclization Cyclization Reaction start->cyclization Formamidine Acetate, Heat workup1 Workup & Purification cyclization->workup1 product1 Pyrrolo[2,1-f]triazine-2,4-diol workup1->product1 product1_ref Pyrrolo[2,1-f]triazine-2,4-diol bromination_step Bromination with NBS product1_ref->bromination_step NBS, Solvent, 0 °C workup2 Workup & Purification bromination_step->workup2 final_product 6-Bromopyrrolo[2,1-f]triazine-2,4-diol workup2->final_product

Caption: Synthetic workflow for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

troubleshooting_low_yield problem Low Yield of Precursor cause1 Incomplete Reaction? problem->cause1 cause2 Product Degradation? problem->cause2 cause3 Impure Starting Materials? problem->cause3 solution1a Increase Temperature cause1->solution1a Yes solution1b Increase Reaction Time cause1->solution1b Yes solution2 Lower Temperature / Milder Conditions cause2->solution2 Yes solution3 Purify Starting Materials cause3->solution3 Yes

Caption: Troubleshooting logic for low precursor yield.

References

stability issues of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues.

Question 1: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?

Answer: Rapid degradation in aqueous solutions is often attributed to hydrolysis, especially at non-neutral pH. The pyrrolotriazine core, containing lactam and potentially other susceptible functionalities, can be prone to hydrolysis under acidic or basic conditions.

  • Recommendation: Assess the pH of your solution. The stability of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol should be evaluated across a range of pH values to determine the optimal pH for stability. It is advisable to use buffers to maintain a consistent pH throughout your experiment.[1][2][3] Consider performing a preliminary pH stability screen.

Question 2: My compound seems to be degrading even when stored in a neutral buffer in the dark. What other factors could be at play?

Answer: If pH and light have been controlled, consider the possibility of oxidation or thermal degradation.

  • Oxidation: The presence of dissolved oxygen or trace metal ions in your buffer can catalyze oxidative degradation.[3][4]

    • Recommendation: Degas your solvents and consider adding a chelating agent like EDTA to sequester metal ions.[5] Purging the solution with an inert gas such as nitrogen or argon can also minimize oxidation.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of small molecules.[6][7][8]

    • Recommendation: Ensure your solutions are stored at the recommended temperature, typically 2-8°C for stock solutions. Avoid repeated freeze-thaw cycles, as this can also impact stability.[9] For long-term storage, aliquoting the stock solution is recommended.

Question 3: I notice a change in the color of my solution upon exposure to ambient light. Is this a concern?

Answer: Yes, a color change upon light exposure is a strong indicator of photodecomposition. Many heterocyclic compounds are susceptible to photolysis, where light energy initiates degradation reactions.[10][11][12][13]

  • Recommendation: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.[12] Conduct experiments under subdued lighting conditions whenever possible.

Question 4: How can I confirm that my compound is degrading and not just precipitating out of solution?

Answer: This is a critical troubleshooting step. Visual inspection for particulates is the first step.

  • Recommendation:

    • Centrifuge a small aliquot of your solution. If a pellet is observed, precipitation is likely.

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol remaining in the supernatant. A decrease in the peak area corresponding to the parent compound, along with the appearance of new peaks (degradants), confirms degradation.[14][15][16][17]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: While specific data for this compound is not publicly available, general best practices for similar heterocyclic compounds suggest storing stock solutions at -20°C or -80°C in a suitable organic solvent like DMSO. For aqueous working solutions, storage at 2-8°C is recommended for short-term use, with protection from light.

Q2: Which solvents are recommended for dissolving 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A2: Based on its structure, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is likely to be soluble in polar aprotic solvents such as DMSO and DMF. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent before dilution. Always check for solvent compatibility with your experimental system.

Q3: How can I establish a stability-indicating method for this compound?

A3: A stability-indicating HPLC method is crucial for accurately assessing the stability of your compound. This involves developing a method that can separate the parent compound from any potential degradation products.[14][15][17][18] This is typically achieved through forced degradation studies, where the compound is exposed to harsh conditions to generate degradants.

Q4: What are forced degradation studies?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to severe conditions such as high and low pH, high temperature, strong oxidizing agents, and intense light.[5][19][20][21][22] The resulting degraded samples are then used to develop and validate an HPLC method that can resolve the parent compound from all the generated degradation products. This ensures the method is "stability-indicating."

Quantitative Data Summary

Since no specific quantitative stability data for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is publicly available, the following table provides a template for how you might present data from a forced degradation study.

Stress ConditionTime (hours)Temperature (°C)% Recovery of Parent CompoundNumber of Degradation Products
0.1 M HCl246075.2%2
0.1 M NaOH246045.8%3
3% H₂O₂242588.1%1
Heat488092.5%1
Light (ICH Q1B)722585.6%2

Note: The data in this table is illustrative and does not represent actual experimental results for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Experimental Protocols

Protocol: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution: Prepare a concentrated stock solution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Dilute the stock solution into each buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: If necessary, quench the degradation by adding a suitable reagent or by freezing the sample immediately at -80°C.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

Visualizations

Stability_Troubleshooting_Workflow Logical Workflow for Investigating Compound Instability start Observation: Compound concentration is decreasing check_precipitation Is there visible precipitate? start->check_precipitation precipitation Issue is likely solubility. - Optimize solvent system - Check concentration limits check_precipitation->precipitation Yes check_hplc Confirmed soluble. Run Stability-Indicating HPLC. check_precipitation->check_hplc No degradation_peaks Are new peaks (degradants) appearing over time? check_hplc->degradation_peaks no_degradation No degradation detected. - Re-evaluate analytical method - Check for adsorption to container degradation_peaks->no_degradation No investigate_cause Degradation Confirmed. Investigate Root Cause. degradation_peaks->investigate_cause Yes check_ph Is pH controlled and optimal? investigate_cause->check_ph adjust_ph Issue is likely hydrolysis. - Determine optimal pH range - Use appropriate buffers check_ph->adjust_ph No check_light Is the solution protected from light? check_ph->check_light Yes protect_light Issue is likely photodecomposition. - Use amber vials - Work in low light conditions check_light->protect_light No check_temp_ox Are temperature and oxygen controlled? check_light->check_temp_ox Yes control_temp_ox Issue is likely thermal degradation or oxidation. - Store at recommended temperature - Degas solvents / use inert atmosphere check_temp_ox->control_temp_ox No Forced_Degradation_Workflow Experimental Workflow for a Forced Degradation Study cluster_stress Stress Conditions acid Acidic (e.g., 0.1 M HCl, 60°C) analyze Analyze all samples (stressed and control) by HPLC-UV/MS acid->analyze base Basic (e.g., 0.1 M NaOH, 60°C) base->analyze oxidative Oxidative (e.g., 3% H₂O₂, RT) oxidative->analyze thermal Thermal (e.g., 80°C) thermal->analyze photo Photolytic (ICH Q1B light exposure) photo->analyze start Prepare Solution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol expose Expose aliquots to different stress conditions start->expose evaluate Evaluate Chromatograms analyze->evaluate peak_purity Assess peak purity of parent compound evaluate->peak_purity Check Resolution degradant_profile Identify and profile degradation products evaluate->degradant_profile Identify Peaks method_validation Validate method for specificity and stability-indicating properties peak_purity->method_validation degradant_profile->method_validation

References

Technical Support Center: Overcoming Poor Solubility of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: The poor solubility of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol likely stems from its molecular structure. As a nitrogen-containing heterocyclic compound, its crystal lattice energy may be high, making it difficult for solvent molecules to break it down and solvate the individual molecules. The presence of the bromine atom can also contribute to its lipophilic nature, reducing its affinity for aqueous solvents.

Q2: What are the initial steps I should take to assess and improve the solubility of this compound?

A2: A systematic approach is recommended. Start by determining the baseline solubility in various solvents (aqueous and organic). Subsequently, investigate the effect of pH on its solubility, as nitrogen-containing heterocycles often exhibit pH-dependent solubility.[1] Based on these initial findings, you can then explore more advanced techniques such as co-solvency, formulation with excipients, or particle size reduction.

Q3: Can pH modification be an effective strategy for this compound?

A3: Yes, pH modification is a primary strategy to investigate for nitrogen-containing heterocyclic compounds.[1] The pyrrolotriazine core contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization can significantly increase the compound's interaction with water and improve its solubility. It is crucial to determine the pKa of the compound to identify the optimal pH range for solubilization.

Q4: What are some common formulation strategies to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this one?

A4: Several formulation strategies can be employed to overcome poor API solubility. These include:

  • Lipid-based formulations: Utilizing lipids, surfactants, and co-surfactants to create microemulsions or self-emulsifying drug delivery systems (SEDDS).[2][3]

  • Amorphous solid dispersions: Converting the crystalline API into a higher-energy amorphous state, often stabilized by a polymer.[4][5]

  • Nanotechnology: Reducing the particle size of the API to the nanoscale to increase its surface area and dissolution rate.[2]

  • Co-crystallization: Forming a multi-component crystal with a co-former to alter the physicochemical properties of the API.[2]

Troubleshooting Guides

Issue 1: The compound does not dissolve sufficiently in common aqueous buffers for my in vitro assay.

Possible Cause: The compound has low intrinsic aqueous solubility.

Troubleshooting Steps:

  • pH Adjustment:

    • Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10). Add a known excess of the compound to each buffer, equilibrate (typically for 24 hours with agitation), and then measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Rationale: This will help identify if the compound's solubility is pH-dependent and determine the optimal pH for dissolution.

  • Co-solvency:

    • Protocol: Prepare stock solutions of the compound in water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG). Then, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your assay.

    • Rationale: Co-solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[6]

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous medium.

Possible Cause: The compound is supersaturated upon dilution and crashes out of the solution.

Troubleshooting Steps:

  • Use of Surfactants:

    • Protocol: Incorporate a non-ionic surfactant, such as Tween 80 or Poloxamer 188, into the aqueous dilution medium.[7] The surfactant concentration should be above its critical micelle concentration (CMC).

    • Rationale: Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[8][9]

  • Formulation as a Solid Dispersion:

    • Protocol: Prepare an amorphous solid dispersion by dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then removing the solvent by evaporation or spray drying.

    • Rationale: The amorphous form of the drug has higher kinetic solubility than the crystalline form.[4]

Data Presentation

Table 1: Example of pH-Dependent Solubility Data

pHSolubility (µg/mL)
2.050.2
4.015.8
6.02.1
7.41.5
9.025.6
10.045.1

Table 2: Comparison of Solubilization Strategies

MethodExcipient/VehicleFold Increase in Solubility
pH 2.0 Buffer-33.5
10% DMSO in PBSDMSO15
2% Tween 80 in PBSTween 8025
1:5 Solid DispersionPVP K3050

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Accurately weigh 10 mg of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and 50 mg of polyvinylpyrrolidone (PVP K30).

  • Dissolve both components in a minimal amount of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Dry the resulting solid film under a vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Mandatory Visualization

experimental_workflow cluster_start Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation Details cluster_end Outcome start Poorly Soluble Compound: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol solubility_test Determine Baseline Solubility (Aqueous & Organic Solvents) start->solubility_test ph_dependence Investigate pH-Dependent Solubility solubility_test->ph_dependence ph_modification pH Modification ph_dependence->ph_modification If pH dependent cosolvency Co-solvency ph_dependence->cosolvency If not significantly pH dependent end Optimized Formulation with Enhanced Solubility ph_modification->end formulation Formulation Approaches cosolvency->formulation If co-solvency is insufficient lipid_based Lipid-Based Systems (e.g., SEDDS) formulation->lipid_based solid_dispersion Amorphous Solid Dispersions formulation->solid_dispersion nanotechnology Nanotechnology (e.g., Nanosuspensions) formulation->nanotechnology lipid_based->end solid_dispersion->end nanotechnology->end

Caption: Decision workflow for enhancing the solubility of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

signaling_pathway compound Poorly Soluble Compound dissolution Dissolution in Aqueous Medium compound->dissolution Low Rate absorption Gastrointestinal Absorption dissolution->absorption Low Concentration Gradient bioavailability Systemic Bioavailability absorption->bioavailability Low micelles Micellar Solubilization (Surfactants) micelles->dissolution amorphous Amorphous State (Solid Dispersions) amorphous->dissolution ph_adjust Ionization (pH Adjustment) ph_adjust->dissolution

Caption: Impact of solubilization strategies on the bioavailability of a poorly soluble compound.

References

Technical Support Center: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference when working with 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and what is its primary mechanism of action?

6-Bromopyrrolo[2,1-f]triazine-2,4-diol belongs to the pyrrolo[2,1-f][1][2][3]triazine class of compounds. This scaffold is a key component in various kinase inhibitors.[4][5][6][7] Therefore, it is likely that 6-Bromopyrrolo[2,1-f]triazine-2,4-diol functions as a kinase inhibitor, competing with ATP for binding to the kinase's active site.[8]

Q2: What are the common types of assays used to assess the activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

Given its presumed role as a kinase inhibitor, common assays include fluorescence-based kinase activity assays (e.g., TR-FRET, Fluorescence Polarization), luminescence-based assays, and cell-based proliferation or viability assays.[2][9][10]

Q3: What are the primary sources of interference in fluorescence-based assays when using this compound?

Interference in fluorescence-based assays can arise from several compound-related properties:

  • Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths used in the assay, leading to a higher background signal and potential false positives.[1][11]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal and potential false negatives.[1][11]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[3][12][13] This is a common issue in high-throughput screening.[3][14]

  • Inner Filter Effect: At high concentrations, the compound can absorb excitation or emission light, which is a common issue with colored or UV-absorbent compounds.[1][15]

Q4: How can I determine if 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is interfering with my assay?

The initial step is to perform control experiments. A "compound-only" control, where the compound is added to the assay buffer without the enzyme or substrate, can help identify autofluorescence. To check for quenching, the compound can be incubated with the fluorescent probe in the absence of the biological target.[11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the screening of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Issue 1: High Background Fluorescence in a Fluorescence-Based Kinase Assay

Possible Cause: The test compound, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, may be autofluorescent at the assay's excitation and emission wavelengths.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run 'Compound-Only' Control (Compound + Assay Buffer) A->B C Is Fluorescence Signal Significantly Higher Than Buffer-Only Control? B->C D Compound is Autofluorescent C->D Yes E Investigate Other Sources (e.g., contaminated reagents, plasticware) C->E No F Mitigation Strategies D->F G Switch to a Red-Shifted Fluorophore (e.g., excitation > 600 nm) F->G H Use a Time-Resolved Fluorescence (TRF) Assay F->H I Perform Background Subtraction F->I

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocol: Screening for Compound Autofluorescence

  • Plate Preparation: Prepare a serial dilution of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol in the assay buffer in a microplate. Include wells with buffer only as a negative control.

  • Assay Conditions: Use the same type of microplate and final volume as your primary assay.

  • Measurement: Read the fluorescence of the plate using the same instrument settings (excitation and emission wavelengths, gain) as your primary assay.

  • Analysis: If the wells containing the compound show a concentration-dependent increase in fluorescence compared to the buffer-only control, the compound is autofluorescent.

Issue 2: Lower-Than-Expected Signal or False Negatives

Possible Cause: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol may be quenching the fluorescence signal or forming aggregates that interfere with the assay.

Troubleshooting Workflow:

A Low Fluorescence Signal Observed B Run Quenching Control (Compound + Fluorophore) A->B C Is Fluorescence Signal Lower Than Fluorophore-Only Control? B->C D Compound is Quenching C->D Yes E Check for Compound Aggregation C->E No F Mitigation for Quenching D->F I Mitigation for Aggregation E->I G Change Fluorophore F->G H Decrease Compound Concentration F->H J Add Non-ionic Detergent (e.g., 0.01% Triton X-100) I->J K Perform Assay at Lower Compound Concentrations I->K

Caption: Troubleshooting workflow for low fluorescence signals.

Experimental Protocol: Quenching Check

  • Plate Preparation: Prepare three sets of wells:

    • Set A (Fluorophore only): Assay buffer + fluorescent probe.

    • Set B (Fluorophore + Compound): Assay buffer + fluorescent probe + 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

    • Set C (Blank): Assay buffer only.

  • Measurement: Read the fluorescence of all wells.

  • Analysis: If the signal in Set B is significantly lower than in Set A (after subtracting the blank), the compound is quenching the fluorescence.[11]

Hypothetical Signaling Pathway Modulated by 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

The following diagram illustrates a hypothetical signaling pathway where 6-Bromopyrrolo[2,1-f]triazine-2,4-diol acts as an inhibitor of a receptor tyrosine kinase (RTK).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Inhibitor->RTK

Caption: Hypothetical RTK signaling pathway inhibited by the compound.

Data Presentation

The following tables present hypothetical data from a fluorescence polarization (FP) kinase assay to illustrate how interference can affect results.

Table 1: Autofluorescence Interference in an FP Assay

Compound Concentration (µM)FP Signal (mP) with AutofluorescenceCorrected FP Signal (mP)
100250220
33.3235215
11.1220210
3.7215208
1.2210205
0.4205202
0.1202201
0.0200200

Corrected FP Signal = FP Signal with Autofluorescence - Signal from Compound-Only Control

Table 2: Quenching Effect on FP Assay Window

Assay ComponentFP Signal (mP)
Fluorophore Only50
Fluorophore + Kinase250
Fluorophore + Kinase + 10 µM Compound180
Assay Window (No Compound) 200
Assay Window (With Compound) 130

Table 3: Effect of Detergent on IC50 in the Presence of Aggregation

Assay ConditionIC50 (µM)
No Detergent0.5
0.01% Triton X-100> 50

References

Technical Support Center: Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. This compound exists in equilibrium with its tautomeric form, 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one, which is often the represented structure.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol can stem from several factors, primarily related to the cyclization and bromination steps. Below are common issues and their remedies.

Potential Cause Troubleshooting Recommendations
Incomplete Cyclization The formation of the pyrrolo[2,1-f]triazine core is a critical step. Ensure that the reaction conditions are optimized. This includes verifying the purity of the starting N-aminopyrrole derivative and the cyclizing agent (e.g., formamidine acetate). The reaction may require elevated temperatures (e.g., 165°C in DMF) to proceed to completion.[1]
Formation of Regioisomeric Side Products During intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, the formation of a regioisomeric side product alongside the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one has been reported.[1] These isomers can be difficult to separate. Careful monitoring of the reaction by TLC or LC-MS is recommended to optimize for the desired isomer. Purification is typically achieved by column chromatography.
Over-bromination of the Pyrrole Ring The pyrrole ring is highly susceptible to electrophilic substitution. The use of excess brominating agent can lead to the formation of di- or poly-brominated byproducts. It is crucial to control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and to add it portion-wise while monitoring the reaction progress.
Formation of Bromination Isomers The position of bromination on the pyrrolo[2,1-f]triazine core can be influenced by the reaction conditions and the brominating agent used. To achieve regioselective bromination at the 6-position, milder brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like THF are recommended over harsher reagents like elemental bromine, which can lead to mixtures of isomers.
Product Degradation or Hydrolysis The triazinone ring may be susceptible to hydrolysis under strong acidic or basic conditions during workup. It is advisable to perform the workup under neutral or mildly acidic/basic conditions and to minimize exposure to high temperatures for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the pyrrolo[2,1-f]triazine core?

A1: Common synthetic strategies start from pyrrole derivatives.[1] A key intermediate is often a 1-aminopyrrole-2-carboxamide or a related N-aminopyrrole derivative, which then undergoes cyclization to form the triazine ring.[1]

Q2: What is a common side product during the cyclization step?

A2: In the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones via regioselective intramolecular cyclization, a common side product is a structural isomer formed from an alternative ring closure.[1]

Q3: How can I control the regioselectivity of the bromination?

A3: To control the regioselectivity of the bromination and favor the formation of the 6-bromo isomer, it is recommended to use a mild brominating agent like N-bromosuccinimide (NBS) and to carefully control the reaction temperature and stoichiometry.

Q4: What are the recommended purification techniques for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used as the eluent. Recrystallization from a suitable solvent system can be employed for further purification.

Q5: What is the relationship between 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one?

A5: 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one are tautomers. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In this case, the enol (-ol) form is in equilibrium with the keto (-one) form, with the keto form often being the more stable and prevalent tautomer.

Experimental Protocols

Note: The following are generalized protocols based on literature for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

Protocol 1: Cyclization to form the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Core

This protocol is based on the cyclization of an N-aminopyrrole derivative.

  • Dissolution: Dissolve the starting 1-amino-1H-pyrrole-2-carboxamide derivative in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add an excess of formamidine acetate, which can act as both the cyclizing reagent and a solvent.[1]

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 165 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Core

This protocol describes a general method for the regioselective bromination of the pyrrolotriazinone core.

  • Dissolution: Dissolve the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. Let the reaction warm to room temperature if necessary.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_cyclization Check Cyclization Completion (TLC, LC-MS) start->check_cyclization incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization optimize_cyclization Optimize Cyclization: - Increase Temperature - Check Reagent Purity - Increase Reaction Time incomplete_cyclization->optimize_cyclization Yes check_byproducts Check for Byproducts (LC-MS, NMR) incomplete_cyclization->check_byproducts No end Improved Yield optimize_cyclization->end isomeric_byproducts Isomeric Byproducts Detected check_byproducts->isomeric_byproducts optimize_purification Optimize Purification: - Column Chromatography - Recrystallization isomeric_byproducts->optimize_purification Yes check_bromination Check Bromination Step isomeric_byproducts->check_bromination No optimize_purification->end over_bromination Over-bromination Detected check_bromination->over_bromination control_stoichiometry Control Brominating Agent Stoichiometry (1.0-1.1 eq) over_bromination->control_stoichiometry Yes product_degradation Product Degradation Suspected over_bromination->product_degradation No control_stoichiometry->end adjust_workup Adjust Workup Conditions: - Neutral pH - Lower Temperature product_degradation->adjust_workup Yes product_degradation->end No adjust_workup->end Side_Reaction_Pathway start 1,2-Biscarbamoyl-Substituted 1H-Pyrrole reagents PPh3, Br2, Et3N start->reagents transition_state Intramolecular Cyclization reagents->transition_state product_A Desired Product: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one transition_state->product_A Major Pathway product_B Side Product: Regioisomer transition_state->product_B Minor Pathway

References

Technical Support Center: Scale-up Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem IDIssuePossible CausesSuggested Solutions
TSG-001 Low yield of 2-amino-4-bromopyrrole precursor Incomplete reaction of the starting pyrrole. Side reactions due to overly harsh nitration or reduction conditions.- Monitor the reaction progress closely using TLC or LC-MS. - Control the temperature carefully during nitration. - Use a milder reducing agent for the nitro group, such as catalytic hydrogenation.
TSG-002 Poor regioselectivity during bromination The brominating agent is too reactive, leading to multiple brominated species. Reaction temperature is too high.- Use a less reactive brominating agent like N-Bromosuccinimide (NBS). - Perform the reaction at a lower temperature to improve selectivity.
TSG-003 Inefficient cyclization to the pyrrolo[2,1-f]triazine core The activating agent for the urea cyclization is not effective. The reaction temperature is not optimal. The presence of moisture is quenching the reaction.- Screen different activating agents such as phosphorus oxychloride or a carbodiimide. - Optimize the reaction temperature; start with room temperature and gradually increase. - Ensure all reagents and solvents are anhydrous.
TSG-004 Formation of significant impurities during cyclization Side reactions such as polymerization or decomposition of starting materials. The intermediate is unstable under the reaction conditions.- Lower the reaction temperature. - Reduce the reaction time. - Add the activating agent portion-wise to control the reaction rate.
TSG-005 Difficulty in purifying the final product The product may be poorly soluble or co-crystallize with impurities. Residual starting materials or byproducts are present.- Experiment with different recrystallization solvents or solvent mixtures. - Consider column chromatography with a suitable stationary and mobile phase. - A final wash with a non-polar solvent may help remove less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for the scale-up of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: A potential synthetic route, based on general methods for preparing pyrrolo[2,1-f]triazine derivatives, involves a multi-step process.[1][2] This would likely start with a suitable pyrrole derivative, followed by nitration, reduction to an aminopyrrole, bromination, and subsequent cyclization to form the di-hydroxy triazine ring.

Q2: How critical is the purity of the starting materials for the scale-up synthesis?

A2: The purity of starting materials is critical for a successful and reproducible scale-up. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is highly recommended to use reagents of high purity and to purify key intermediates.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Key safety precautions include working in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine and phosphorus oxychloride. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Care should be taken with exothermic reactions, and appropriate cooling should be readily available. The final product, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, is predicted to be harmful if swallowed and to cause skin and eye irritation.[3]

Q4: Can you suggest a suitable solvent system for the purification of the final product by column chromatography?

A4: A suitable solvent system for column chromatography would depend on the polarity of the final product and the impurities present. A good starting point would be a gradient elution with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity can be further adjusted by adding a small amount of methanol or dichloromethane.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most steps. For more detailed analysis and to confirm the identity and purity of intermediates and the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocol (Proposed)

This is a proposed experimental protocol based on general synthetic strategies for related compounds.[1][2] Optimization will be necessary for a successful scale-up.

Step 1: Synthesis of 2-Amino-4-bromopyrrole

  • To a solution of 2-nitropyrrole in a suitable solvent (e.g., dichloromethane), add N-Bromosuccinimide (NBS) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude 4-bromo-2-nitropyrrole in ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate to obtain 2-amino-4-bromopyrrole.

Step 2: Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

  • To a cooled (0 °C) solution of 2-amino-4-bromopyrrole in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add chlorosulfonyl isocyanate dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Quench the reaction by the slow addition of water.

  • The resulting precipitate, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

experimental_workflow Proposed Experimental Workflow for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Synthesis cluster_step1 Step 1: Synthesis of 2-Amino-4-bromopyrrole cluster_step2 Step 2: Synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol start_pyrrole 2-Nitropyrrole bromination Bromination with NBS start_pyrrole->bromination bromo_nitro_pyrrole 4-Bromo-2-nitropyrrole bromination->bromo_nitro_pyrrole reduction Catalytic Hydrogenation bromo_nitro_pyrrole->reduction amino_bromo_pyrrole 2-Amino-4-bromopyrrole reduction->amino_bromo_pyrrole start_amino_pyrrole 2-Amino-4-bromopyrrole amino_bromo_pyrrole->start_amino_pyrrole cyclization Cyclization with Chlorosulfonyl isocyanate start_amino_pyrrole->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Recrystallization) crude_product->purification final_product 6-Bromopyrrolo[2,1-f]triazine-2,4-diol purification->final_product

Caption: Proposed synthetic workflow for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_step Identify the problematic step start->check_step step1_low Low yield in Step 1? check_step->step1_low step2_low Low yield in Step 2? check_step->step2_low check_bromination Incomplete bromination or poor selectivity? step1_low->check_bromination Yes check_reduction Incomplete reduction? step1_low->check_reduction No check_cyclization Inefficient cyclization? step2_low->check_cyclization Yes check_purification Product loss during purification? step2_low->check_purification No optimize_bromination Optimize bromination: - Lower temperature - Use NBS check_bromination->optimize_bromination end Improved Yield optimize_bromination->end optimize_reduction Optimize reduction: - Check catalyst activity - Increase H2 pressure check_reduction->optimize_reduction optimize_reduction->end optimize_cyclization Optimize cyclization: - Screen activating agents - Ensure anhydrous conditions - Optimize temperature check_cyclization->optimize_cyclization optimize_cyclization->end optimize_purification Optimize purification: - Try different recrystallization solvents - Consider chromatography check_purification->optimize_purification optimize_purification->end

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Characterization of Impurities in 6-Bromopyrrolo[2,1-f]triazine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and characterizing impurities in 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol?

A1: Impurities can arise from several sources during the synthesis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process. They include:

    • Unreacted Starting Materials: Incomplete reactions can lead to the presence of initial reactants in the final product.

    • Intermediates: Synthetic pathways involve one or more intermediate compounds; failure to purify these at each step can result in their presence as impurities.

    • Byproducts: Side reactions that compete with the main reaction can produce unwanted byproducts. For the pyrrolo[2,1-f]triazine scaffold, the formation of regioisomers during cyclization is a known possibility.[1]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to factors like exposure to light, heat, moisture, or reactive excipients. For brominated heterocyclic compounds, this could involve hydrolysis or debromination.

  • Reagent-Related Impurities: Impurities present in the starting materials, solvents, or reagents used in the synthesis can be carried through to the final product.

Q2: What are some of the likely process-related impurities I should look for?

A2: Based on general synthetic routes for pyrrolo[2,1-f]triazine derivatives, potential process-related impurities for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol could include:

  • Unreacted Precursors: Such as a brominated pyrrole derivative or a triazine precursor.

  • Incompletely Cyclized Intermediates: The formation of the fused bicyclic ring system is a key step, and incomplete cyclization can lead to various open-chain impurities.

  • Over-brominated or Under-brominated Analogs: Depending on the bromination step, it's possible to have species with no bromine or more than one bromine atom.

  • Positional Isomers: The positions of the bromo and diol functional groups on the pyrrolotriazine core could vary, leading to isomeric impurities.

Q3: How can I identify an unknown impurity?

A3: A combination of analytical techniques is typically employed for the structural elucidation of an unknown impurity. A general workflow involves:

  • Separation: Isolate the impurity from the bulk material using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Mass Determination: Use Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), to determine the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Structural Characterization: Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine the chemical structure of the isolated impurity. Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the functional groups present.

Q4: Are there any regulatory guidelines I should be aware of for impurity characterization?

A4: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for the control of impurities in new drug substances and products. Key guidelines include ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Troubleshooting Guides

Issue 1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

  • Question: What is the first step to identify an unknown peak in my HPLC analysis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol? Answer: The first step is to use a diode array detector (DAD) or photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. Compare this spectrum to that of your main compound. A similar spectrum might suggest a related compound (e.g., an isomer or a degradation product), while a very different spectrum could indicate an unrelated impurity.

  • Question: My unknown peak has a similar UV spectrum to the main compound. What's next? Answer: If the UV spectrum is similar, the next logical step is to perform LC-MS analysis. This will provide the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the expected mass of your target molecule and potential impurities you have hypothesized based on the synthetic route.

  • Question: The mass of the unknown peak is different from my expected impurities. What should I consider? Answer: Consider the possibility of adduct formation in the mass spectrometer (e.g., with sodium, potassium, or solvent molecules). Also, think about potential degradation pathways you might not have initially considered, such as oxidation or hydrolysis, which would lead to specific mass changes.

Issue 2: My NMR spectrum shows signals that I cannot assign to 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

  • Question: I have extra peaks in my ¹H NMR spectrum. How can I determine if they are from an impurity? Answer: Integrate the peaks corresponding to your main compound and the unknown peaks. A small integration value for the unknown peaks relative to your product suggests an impurity. You can also perform a 2D-NMR experiment like COSY (Correlation Spectroscopy) to see which protons are coupled to each other. Uncorrelated signals may belong to an impurity.

  • Question: How can I get a cleaner NMR spectrum of my compound? Answer: If the impurity level is significant, you may need to purify your sample further using techniques like preparative HPLC or column chromatography.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for impurity analysis of a batch of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol. The limits are hypothetical and should be established based on ICH guidelines and toxicological data.

Impurity Name/IdentifierRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantitation (LOQ) (%)Specification Limit (%)Batch XXX Result (%)
Starting Material A4.20.010.03≤ 0.100.05
Intermediate B6.80.010.03≤ 0.15Not Detected
Unknown Impurity 18.1--≤ 0.100.08
Unknown Impurity 29.5--≤ 0.10Not Detected
Total Impurities---≤ 0.500.13

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Objective: To separate and quantify impurities in a sample of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • Objective: To determine the molecular weights of impurities.

  • Methodology:

    • Utilize an HPLC system as described above, coupled to a mass spectrometer.

    • Mass Spectrometer: An electrospray ionization (ESI) source is common for this type of molecule.

    • Ionization Mode: Both positive and negative ion modes should be run to maximize the chances of detecting all impurities.

    • Mass Range: Scan a mass range that covers the expected molecular weights of the main compound and any potential impurities (e.g., m/z 100-1000).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Objective: To determine the chemical structure of isolated impurities.

  • Methodology:

    • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Experiments:

      • ¹H NMR: To identify the number and types of protons.

      • ¹³C NMR: To identify the number and types of carbons.

      • 2D NMR (COSY, HSQC, HMBC): To determine the connectivity between atoms and piece together the final structure.

Visualizations

experimental_workflow cluster_initial_analysis Initial Analysis cluster_identification Impurity Identification cluster_quantification Quantification start Sample of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol hplc HPLC with UV/DAD Detection start->hplc lcms LC-MS Analysis hplc->lcms Unexpected Peak(s) Detected quantify Quantify using Validated HPLC Method hplc->quantify Known Impurities isolate Isolate Impurity (Prep-HPLC) lcms->isolate nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr structure Structure Elucidation nmr->structure structure->quantify

Caption: Experimental workflow for the identification and quantification of impurities.

troubleshooting_logic cluster_mass_analysis Mass Analysis cluster_retention_time Retention Time Analysis cluster_degradation Degradation Study start Unexpected Peak in HPLC check_mass Perform LC-MS start->check_mass mass_match Mass matches a predicted impurity? check_mass->mass_match spike_sample Spike with starting material/intermediate mass_match->spike_sample No isolate_characterize Isolate and perform full characterization (NMR) mass_match->isolate_characterize Yes rt_match Retention time matches? spike_sample->rt_match stress_sample Perform forced degradation rt_match->stress_sample No identified_sm Impurity is a starting material/intermediate rt_match->identified_sm Yes peak_increase Does the peak increase? stress_sample->peak_increase peak_increase->isolate_characterize No identified_degradant Impurity is a degradation product peak_increase->identified_degradant Yes

Caption: Logical workflow for troubleshooting an unexpected peak in an HPLC chromatogram.

References

Validation & Comparative

The Pyrrolo[2,1-f]triazine Scaffold: A Comparative Analysis of a 6-Bromo Derivative Against Other MERTK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of kinase inhibitor development, the pyrrolo[2,1-f][1][2]triazine nucleus has emerged as a privileged scaffold, demonstrating significant potential in targeting a range of kinases implicated in cancer. This guide provides a comparative analysis of a novel derivative, 6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine , against other established and clinical-stage MERTK inhibitors. This objective comparison is supported by available experimental data to inform researchers, scientists, and drug development professionals.

While specific kinase inhibition data for the parent compound, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, is not extensively available in public literature, a synthesized derivative has shown notable activity. A hybrid molecule incorporating the 6-bromo-4-chloropyrrolo[2,1-f][1][2]triazine core demonstrated a half-maximal inhibitory concentration (IC50) of 0.36 µM in A549 lung cancer cells, highlighting the potential of this scaffold in developing potent anti-cancer agents. This guide will focus on this derivative as a representative of the 6-bromopyrrolo[2,1-f]triazine class and compare its cellular potency with other inhibitors targeting the MERTK receptor tyrosine kinase.

Comparative Analysis of MERTK Inhibitors

The following table summarizes the in vitro potency of the 6-bromopyrrolo[2,1-f]triazine derivative and other notable MERTK inhibitors.

CompoundTarget Kinase(s)IC50 (Enzymatic Assay)Cellular IC50Clinical Trial Status (if applicable)
6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1][2]triazin-4-amine MERTK (predicted)Data not available0.36 µM (A549 cells)Preclinical
UNC2025 MERTK, FLT30.74 nM (MERTK)[1][3][4][5]2.7 nM (p-MERTK in 697 B-ALL cells)[1][4][6]Preclinical
MRX-2843 MERTK, FLT3Data not availableData not availablePhase 1 clinical trials (NCT03510104, NCT04872478, NCT04762199)[7][8]
Sitravatinib (MGCD516) MERTK, AXL, TYRO3, VEGFR, MET, RET, KIT1.5–20 nM (against target RTKs)[9]Data not availablePhase 3 clinical trial (SAPPHIRE study)[10]
Glesatinib (MGCD265) MET, AXL, MERTK, PDGFR family19 nM (WT MET)[11]Below 75 nM (MET, AXL, MERTK, PDGFR)[11]Phase 2 clinical trial (NCT02544633)[12]

Signaling Pathway and Experimental Workflow

To understand the context of this comparison, it is crucial to visualize the targeted signaling pathway and the typical workflow for evaluating kinase inhibitors.

MERTK_Signaling_Pathway MERTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MERTK MERTK PI3K PI3K MERTK->PI3K RAS RAS MERTK->RAS STAT6 STAT6 MERTK->STAT6 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT6->Transcription Cell Survival, Proliferation, Migration Cell Survival, Proliferation, Migration Transcription->Cell Survival, Proliferation, Migration Gas6 Gas6 (Ligand) Gas6->MERTK Activation Inhibitor MERTK Inhibitor (e.g., 6-Bromo-pyrrolotriazine derivative) Inhibitor->MERTK Inhibition

Caption: MERTK signaling pathway and point of inhibition.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Biochemical Biochemical Kinase Assay (IC50 Determination) CellBased Cell-Based Assays (e.g., MTT for Cell Viability) Biochemical->CellBased Xenograft Tumor Xenograft Models (Efficacy Assessment) CellBased->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Phase1 Phase I (Safety & Dosing) PKPD->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 Compound Compound Synthesis (e.g., 6-Bromo-pyrrolotriazine derivative) Compound->Biochemical

Caption: General workflow for kinase inhibitor development.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols for key assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A known inhibitor is used as a positive control, and DMSO alone serves as a vehicle control.

  • Assay Plate Preparation: The diluted compounds, vehicle, and positive control are dispensed into a 384-well plate.

  • Kinase Reaction: A reaction mixture containing the target kinase (e.g., MERTK), a specific peptide substrate, and ATP is added to the wells. The plate is incubated to allow the kinase to phosphorylate the substrate.

  • Signal Detection: A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.[13][14][15][16]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[17][18][19][20]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle.

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.[21][22][23][24][25]

Conclusion

The 6-bromopyrrolo[2,1-f]triazine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the parent compound requires further characterization, its derivatives have demonstrated potent cellular activity. The comparative analysis with other MERTK inhibitors, such as UNC2025, MRX-2843, Sitravatinib, and Glesatinib, positions this scaffold within the competitive landscape of targeted cancer therapy. Further preclinical and clinical investigation of optimized 6-bromopyrrolo[2,1-f]triazine derivatives is warranted to fully elucidate their therapeutic potential.

References

Comparative Study of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[4][5] Analogs of this heterocyclic system have demonstrated potent inhibitory activity against a range of protein kinases, which are critical targets in oncology and other therapeutic areas. This guide provides a comparative analysis of 6-bromopyrrolo[2,1-f]triazine-2,4-diol and its related analogs, focusing on their performance as kinase inhibitors, supported by available experimental data. While a direct head-to-head comparative study of a series of 6-bromo-2,4-diol analogs is not extensively documented in publicly available literature, this guide compiles and presents data on relevant analogs to elucidate structure-activity relationships and guide further research.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various pyrrolo[2,1-f][1][2][3]triazine analogs against key oncogenic kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). The data has been compiled from various sources and serves as a representative comparison of the potential of this scaffold.

Compound IDR1R2R3Target KinaseIC50 (nM)Reference
Analog 1 HHHVEGFR-2>10,000[6]
Analog 2 HH4-((3-hydroxy-4-methylphenyl)amino)VEGFR-223[6][7]
Analog 3 HH4-((3-chloro-4-fluorophenyl)amino)EGFR100[6][7]
BMS-540215 5-methyl6-((R)-2-hydroxypropoxy)4-(4-fluoro-2-methyl-1H-indol-5-yloxy)VEGFR-20.5[8]
BMS-645737 5-isopropyl6-(5-methyl-1,3,4-oxadiazol-2-yl)4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ylamino)VEGFR-20.9[9]
Compound 8l 5-((4-aminopiperidin-1-yl)methyl)H4-(3-ethynylphenylamino)EGFR/HER21.1 / 2.5[5]

Note: The core structure for the analogs in the table is pyrrolo[2,1-f][1][2][3]triazine. The table showcases that substitutions at various positions on the pyrrolotriazine core significantly impact inhibitory potency and selectivity. For instance, the unsubstituted core (Analog 1) is inactive, while the addition of specific substituted amino groups at the 4-position (Analogs 2 and 3) confers potent inhibitory activity against VEGFR-2 and EGFR, respectively.[6] Further modifications at the 5- and 6-positions have led to the development of highly potent inhibitors like BMS-540215 and BMS-645737.[8][9]

Signaling Pathways

The targeted kinases, VEGFR-2 and EGFR, are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Inhibition of these kinases by 6-bromopyrrolo[2,1-f]triazine-2,4-diol analogs is expected to disrupt these pathways.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis eNOS->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 6-Bromopyrrolo[2,1-f]triazine -2,4-diol Analog Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Metastasis ERK->Metastasis mTOR->Proliferation STAT3->Proliferation EGF EGF EGF->EGFR Binds Inhibitor 6-Bromopyrrolo[2,1-f]triazine -2,4-diol Analog Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of pyrrolo[2,1-f]triazine-2,4-diol analogs.

Synthesis of 6-Bromopyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

Synthesis_Workflow A Substituted Pyrrole B N-Amination A->B C N-Aminopyrrole Derivative B->C D Cyclization with Carbonyl Compound C->D E Pyrrolo[2,1-f]triazin-4-one Core D->E F Electrophilic Bromination E->F G 6-Bromopyrrolo[2,1-f]triazin-4(3H)-one F->G

Caption: General Synthetic Workflow.

In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against VEGFR-2 and EGFR kinases.

Materials:

  • Recombinant human VEGFR-2 or EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, positive control (no inhibitor), and negative control (no enzyme).

  • Add the kinase and substrate solution to each well, except the negative control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Cell culture medium and supplements

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The 6-bromopyrrolo[2,1-f]triazine-2,4-diol scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on related analogs demonstrates that strategic modifications to the core structure can lead to highly potent and selective inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR. Further synthesis and evaluation of a focused library of 6-bromo-2,4-diol analogs are warranted to fully explore the potential of this chemical space. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute further studies in this area.

References

Unveiling the Potential of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is not publicly available, its core chemical structure, pyrrolo[2,1-f]triazine, is a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of the potential efficacy of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol based on the known biological activities of its core structure. Compounds containing the pyrrolo[2,1-f]triazine nucleus have demonstrated significant potential as both kinase inhibitors for cancer therapy and as antiviral agents.[1][2][3]

This guide will explore these two potential applications, comparing the hypothetical performance of a 6-Bromopyrrolo[2,1-f]triazine-2,4-diol-based compound with established, FDA-approved drugs in each class.

Potential as a Kinase Inhibitor in Oncology

The pyrrolo[2,1-f]triazine scaffold is a key component of several approved kinase inhibitors, including avapritinib.[1][2] These compounds often target kinases that are critical for cancer cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met.[2] Therefore, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol could potentially be developed as an inhibitor of these or other related kinases.

Comparative Efficacy of Approved Kinase Inhibitors

The following table summarizes the efficacy of several FDA-approved kinase inhibitors that target EGFR, VEGFR-2, and c-Met. This provides a benchmark against which a novel pyrrolo[2,1-f]triazine compound would be evaluated.

Drug (Target)IndicationEfficacy MetricResult
Osimertinib (EGFR)Non-Small Cell Lung Cancer (NSCLC) with EGFR T790M mutationOverall Response Rate (ORR)62-71%
Amivantamab-vmjw (EGFR)NSCLC with EGFR exon 20 insertion mutationsOverall Response Rate (ORR)40%[4]
Sunitinib (VEGFR-2)Renal Cell Carcinoma (RCC)Progression-Free Survival (PFS)9.5 months
Sorafenib (VEGFR-2)Hepatocellular Carcinoma (HCC)Overall Survival (OS)10.7 months
Crizotinib (c-Met/ALK)NSCLC (ALK-positive)Overall Response Rate (ORR)65%[5]
Cabozantinib (c-Met/VEGFR-2)Medullary Thyroid CancerOverall Response Rate (ORR)28%[6]
Avapritinib (KIT/PDGFRA)Gastrointestinal Stromal Tumor (GIST)Overall Response Rate (ORR)84%[7][8]
Key Experimental Protocol: In Vitro Kinase Inhibition Assay

A crucial step in validating a potential kinase inhibitor is to determine its potency and selectivity through in vitro kinase assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol against a panel of target kinases (e.g., EGFR, VEGFR-2, c-Met).

Materials:

  • Recombinant human kinases (e.g., EGFR, VEGFR-2, c-Met)

  • Kinase-specific substrate peptides

  • Adenosine triphosphate (ATP), radiolabeled with ³²P or ³³P

  • Test compound (6-Bromopyrrolo[2,1-f]triazine-2,4-diol) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the recombinant kinase, and the specific substrate peptide.

  • Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding radiolabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Drug 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Drug->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Kinase_Inhibition_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into 96-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Stop Reaction C->D E Filter and Wash D->E F Measure Radioactivity E->F G Data Analysis (IC50) F->G

Caption: Kinase Inhibition Assay Workflow.

Potential as an Antiviral Agent

The pyrrolo[2,1-f]triazine scaffold is also the core of the broad-spectrum antiviral drug remdesivir, which targets the viral RNA-dependent RNA polymerase (RdRp).[1] This suggests that 6-Bromopyrrolo[2,1-f]triazine-2,4-diol could be investigated for its antiviral properties against a range of viruses, particularly RNA viruses.

Comparative Efficacy of Approved Antiviral Drugs

The following table presents the efficacy of remdesivir and other antivirals, including neuraminidase inhibitors for influenza, providing a comparative landscape for a potential new antiviral compound.

Drug (Target)VirusEfficacy MetricResult
Remdesivir (RdRp)SARS-CoV-2Time to Recovery5 days shorter than placebo[9]
Oseltamivir (Neuraminidase)Influenza A and BDuration of IllnessReduced by ~1 day[10]
Zanamivir (Neuraminidase)Influenza A and BDuration of IllnessReduced by ~1 day[11]
Baloxavir marboxil (Cap-dependent endonuclease)Influenza A and BTime to Alleviation of SymptomsSimilar to oseltamivir[10]
Key Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to quantify the ability of a compound to inhibit viral replication in cell culture.

Objective: To determine the half-maximal effective concentration (EC50) of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol against a specific virus (e.g., Influenza A virus).

Materials:

  • Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Virus stock of known titer

  • Test compound (6-Bromopyrrolo[2,1-f]triazine-2,4-diol) dissolved in DMSO

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and infect them with a standardized amount of virus for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Add the medium containing the different concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates for 2-3 days to allow for plaque formation.

  • Fix the cells (e.g., with formaldehyde) and stain with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value.

Viral Replication and Assay Workflow Diagrams

Viral_Replication_Inhibition cluster_cell Host Cell Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release Assembly->Release Virus Virus Virus->Entry Drug 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Drug->Replication Plaque_Reduction_Workflow A Seed Host Cells B Infect with Virus A->B C Add Test Compound B->C D Overlay with Semi-solid Medium C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques and Analyze Data (EC50) F->G

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, demonstrating potent activity against a range of therapeutically relevant kinases. While specific cross-reactivity data for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is not extensively published, analysis of structurally related compounds provides crucial insights into the selectivity profile of this chemical class. This guide offers a comparative overview of the performance of key 6-bromo-pyrrolo[2,1-f]triazine derivatives against their primary targets and known off-targets, alongside a comparison with established alternative inhibitors.

Representative Pyrrolo[2,1-f]triazine-Based Inhibitors

To illustrate the cross-reactivity landscape of this scaffold, we will focus on two well-characterized examples:

  • BMS-777607 : A potent inhibitor of the c-Met receptor tyrosine kinase and its family members (Axl, Ron, and Tyro3).

  • Compound 21 (a 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine) : A highly potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[4]

These examples, both featuring the core pyrrolo[2,1-f][1][2][3]triazine structure, highlight the adaptability of the scaffold to target distinct kinase families.

Comparative Performance and Cross-Reactivity

The selectivity of a kinase inhibitor is paramount to its therapeutic window, minimizing off-target effects. The following tables summarize the inhibitory activity of our representative compounds and compare them with alternative drugs targeting the same kinases.

c-Met Kinase Inhibitors: A Comparative Analysis

BMS-777607 exhibits potent inhibition of the c-Met kinase family.[5][6] Its performance is compared here with other notable c-Met inhibitors.[2][7][8]

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets and Selectivity Notes
BMS-777607 c-Met, Axl, Ron, Tyro3c-Met: 3.9, Axl: 1.1, Ron: 1.8, Tyro3: 4.3[5][6]>40-fold selective for Met-family kinases over Lck, VEGFR-2, and TrkA/B. >500-fold selective against a broader panel of kinases.[5][6]
Crizotinib ALK, ROS1, c-Metc-Met: 11 (cell-based)[2]Potent inhibitor of ALK and ROS1.[8]
Cabozantinib VEGFR2, c-Met, RET, KIT, AXL, FLT3c-Met (enzymatic): 4A multi-kinase inhibitor with activity against several receptor tyrosine kinases.
Capmatinib c-Metc-Met (enzymatic): 0.13Highly selective for c-Met.
Tepotinib c-Metc-Met (enzymatic): 1Highly selective for c-Met.
ALK Inhibitors: A Comparative Analysis

A 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivative (Compound 21) has demonstrated significant and selective inhibition of ALK.[4] Its profile is compared with clinically approved ALK inhibitors.[3][9][10]

CompoundPrimary TargetIC50 (nM) vs. Primary TargetKey Off-Targets and Selectivity Notes
Compound 21 ALK10 ± 2[4]High selectivity over Insulin-like Growth Factor-1 Receptor (IGF-1R) (IC50 = 1137 ± 398 nM).[4]
Crizotinib ALK, ROS1, c-MetALK (enzymatic): 24First-generation ALK inhibitor, also targets ROS1 and c-Met.[9]
Alectinib ALKALK (enzymatic): 1.9Second-generation inhibitor with high selectivity and CNS activity.[10]
Brigatinib ALK, EGFRALK (enzymatic): 0.6Dual ALK and EGFR inhibitor.[9]
Lorlatinib ALK, ROS1ALK (enzymatic): 0.07Third-generation inhibitor designed to overcome resistance mutations.[3]

Signaling Pathway Context

To understand the implications of on- and off-target inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

MET_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMET c-Met Receptor HGF->cMET GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-Met signaling cascade, initiated by HGF binding, activates multiple downstream pathways.[11][12]

ALK_Signaling_Pathway ALK Signaling Pathway ALK_Ligand ALK Ligand (or fusion protein) ALK ALK Receptor ALK_Ligand->ALK JAK JAK ALK->JAK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K PLCg PLCγ ALK->PLCg STAT3 STAT3 JAK->STAT3 Cell_Survival Cell Survival, Proliferation STAT3->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival AKT AKT PI3K->AKT AKT->Cell_Survival PLCg->Cell_Survival

Caption: Oncogenic ALK signaling activates key pathways promoting tumor growth and survival.[13][14]

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is achieved through robust and systematic screening methodologies. Below are detailed protocols for two common approaches.

In Vitro Radiometric Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Objective: To determine the IC50 of an inhibitor against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., 6-bromo-pyrrolo[2,1-f]triazine derivative)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates or materials for SDS-PAGE

  • Scintillation counter or phosphorimager

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor to the reaction wells. Include a control with solvent only (no inhibitor).

  • Reaction Initiation: Start the reaction by adding a mix of radiolabeled and unlabeled ATP. The final ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., phosphoric acid or EDTA).

  • Separation and Detection:

    • Filter-based: Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash away the unbound [γ-³²P]ATP.

    • Gel-based: Stop the reaction with Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter (for filters) or a phosphorimager (for gels).[15][16]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

KiNativ™ Cellular Kinase Profiling

This chemical proteomics approach measures inhibitor binding to kinases within a complex biological sample, such as a cell lysate, providing a more physiologically relevant assessment of target engagement.[17]

Objective: To determine the selectivity and potency of an inhibitor against endogenous kinases in a competitive binding assay.

Materials:

  • Cell or tissue lysates

  • Test inhibitor

  • Desthiobiotin-ATP or -ADP acyl-phosphate probes

  • Streptavidin-agarose resin

  • Trypsin

  • Buffers for lysis, washing, and elution

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.

  • Inhibitor Treatment: Pre-incubate the lysate with various concentrations of the test inhibitor. This allows the inhibitor to bind to its target kinases.

  • Probe Labeling: Add a desthiobiotin-labeled ATP/ADP probe to the lysate. This probe will covalently label the ATP-binding site of kinases that are not occupied by the inhibitor.[17]

  • Proteolysis: Denature the proteins and digest them into peptides using trypsin.

  • Enrichment: Capture the biotinylated peptides using streptavidin-agarose resin.

  • Washing and Elution: Wash the resin to remove non-biotinylated peptides and then elute the captured peptides.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the labeled kinase active-site peptides.[18]

  • Data Analysis: The abundance of a specific kinase peptide is inversely proportional to the binding of the inhibitor. By comparing the peptide abundance in treated versus untreated samples, the IC50 for target engagement can be determined for hundreds of kinases simultaneously.[17]

Kinase_Profiling_Workflow Kinase Inhibitor Profiling Workflow start Start in_vitro In Vitro Kinase Assay (Radiometric) start->in_vitro cellular Cellular Profiling (e.g., KiNativ™) start->cellular data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis cellular->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.

Conclusion

The 6-bromopyrrolo[2,1-f]triazine scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. While the specific compound 6-Bromopyrrolo[2,1-f]triazine-2,4-diol lacks detailed public data, analysis of close analogs like BMS-777607 and other derivatives reveals that high potency and selectivity can be achieved. The ultimate cross-reactivity profile is highly dependent on the specific substitutions on the pyrrolotriazine core. For any novel compound based on this scaffold, comprehensive profiling using methodologies such as broad-panel radiometric assays and cellular target engagement studies is essential to fully characterize its selectivity and predict its therapeutic potential. This comparative guide underscores the importance of rigorous, data-driven evaluation in the advancement of next-generation kinase inhibitors.

References

The Structure-Activity Relationship of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and its Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and its analogs, focusing on their inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 alpha Mitogen-Activated Protein Kinase (p38α MAPK), and Anaplastic Lymphoma Kinase (ALK). While specific biological data for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol is not publicly available, this guide leverages data from structurally related compounds to infer its potential activity and provides a framework for further investigation.

Introduction to the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1]triazine ring system is a versatile heterocyclic scaffold that has been successfully employed in the design of potent and selective kinase inhibitors.[2][1][3] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of various kinases, and the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, mimicking the adenine core of ATP. The pyrrole ring offers multiple positions for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitory Activity

While the direct inhibitory activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol has not been reported, analysis of related compounds from the pyrrolo[2,1-f][1]triazine class provides valuable insights into its potential biological profile. The following tables summarize the in vitro inhibitory activities of various analogs against key kinase targets.

Table 1: Comparison of Pyrrolo[2,1-f][1]triazine Analogs as VEGFR-2 Inhibitors

Compound IDR4-SubstituentR5-SubstituentR6-SubstituentVEGFR-2 IC50 (nM)Reference
1 3-hydroxy-4-methylphenylaminoHH23[4]
2 3-hydroxy-4-methylphenylaminoHCH2CH2N(CH3)266[4]
3 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylaminoH1,3,5-oxadiazole<10[1]
4 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylaminoHH11[4]

Table 2: Comparison of Pyrrolo[2,1-f][1]triazine Analogs as p38α MAPK Inhibitors

Compound IDR4-SubstituentR6-Substituentp38α IC50 (nM)Reference
5 2,4-difluorophenylaminoAmide derivative8[2]
6 2,4-difluorophenylaminoH>1000[2]

Table 3: Comparison of Pyrrolo[2,1-f][1]triazine Analogs as ALK Inhibitors

Compound IDR2-SubstituentR7-SubstituentALK IC50 (nM)Reference
7 Aniline derivativeAryl group10[4]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for the pyrrolo[2,1-f][1]triazine scaffold:

  • Substitution at the C4-position: This position is crucial for potent kinase inhibition. Large, aromatic substituents, often containing functionalities capable of hydrogen bonding, are generally favored for high affinity to the kinase hinge region. For VEGFR-2 inhibition, substituted anilino groups are common.[1][3]

  • Substitution at the C6-position: Modifications at this position significantly impact potency and selectivity. For VEGFR-2 inhibitors, the introduction of side chains can modulate physicochemical properties, and in some cases, incorporating a basic amino group can mitigate glucuronidation.[3] For p38α MAPK inhibitors, the presence of an amide-containing substituent at C6 is critical for high potency.[2] The presence of a bromine atom at this position in the target compound, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, suggests it could serve as a handle for further chemical modification or could contribute to binding through halogen bonding.

  • Substitution at the C2 and C4-positions (Diol functionality): The target compound features hydroxyl groups at the C2 and C4 positions. These groups can exist in tautomeric equilibrium with the corresponding keto forms (2,4-dione). This functionality can potentially form key hydrogen bonds with amino acid residues in the ATP-binding pocket. The impact of this diol/dione functionality on kinase inhibition by this scaffold is not well-documented in the reviewed literature and warrants further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways targeted by these inhibitors and a typical workflow for an in vitro kinase assay.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 p38 MAPK Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Migration ERK->Angiogenesis Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Stress Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation, Apoptosis MK2->Inflammation Transcription_Factors->Inflammation Inhibitor2 Pyrrolo[2,1-f]triazine Inhibitor Inhibitor2->p38

Caption: Targeted Kinase Signaling Pathways.

G cluster_0 In Vitro Kinase Assay Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Add Kinase, Substrate, and Test Compound to Plate A->B C Initiate Reaction by adding ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction and Measure Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis: Calculate IC50 E->F

Caption: General workflow for an in vitro kinase assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for the in vitro kinase assays discussed.

VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (6-Bromopyrrolo[2,1-f]triazine-2,4-diol or analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of the microplate.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

p38α MAPK Assay (Luminescence-based)

This protocol is a generalized procedure based on common practices.

1. Reagents and Materials:

  • Recombinant human p38α MAPK

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., ATF2)

  • Test compound dissolved in DMSO

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 2.5 µL of the test compound or vehicle to the wells.

  • Add 5 µL of a solution containing p38α MAPK and substrate in kinase buffer to each well.

  • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubate at room temperature for 60 minutes.

  • Add 10 µL of Kinase-Glo® Plus reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence and calculate IC50 values as described for the VEGFR-2 assay.

ALK Kinase Assay (TR-FRET-based)

This protocol is a representative example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

1. Reagents and Materials:

  • Recombinant human ALK

  • TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • Test compound in DMSO

  • Low-volume 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • Add 2 µL of the test compound or vehicle to the wells.

  • Add 4 µL of a solution containing ALK and the biotinylated substrate.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled antibody and streptavidin-APC in TR-FRET buffer.

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Calculate the emission ratio and determine IC50 values from the dose-response curve.

Conclusion

The pyrrolo[2,1-f][1]triazine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific biological activity of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol remains to be elucidated, the analysis of its structural analogs suggests that it has the potential to inhibit key kinases involved in cancer and inflammation. The bromine atom at the C6-position offers a valuable point for further chemical exploration to optimize potency and selectivity. The diol/dione functionality at the C2 and C4 positions is a unique feature that warrants further investigation to understand its contribution to kinase binding. The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of this and other novel pyrrolotriazine derivatives. Future studies should focus on the synthesis and biological testing of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol to directly assess its therapeutic potential.

References

A Comparative Guide to the Synthesis of Pyrrolo[2,1-f]triazines

A Comparative Guide to the Synthesis of Pyrrolo[2,1-f][1][2][3]triazines

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleosides has led to the development of potent antiviral agents, including the FDA-approved drug Remdesivir. Furthermore, derivatives of this scaffold have demonstrated a wide range of biological activities, including as kinase inhibitors for cancer therapy.[2][4] The growing importance of this heterocyclic core has spurred the development of various synthetic strategies.

This guide provides a comparative overview of three prominent methods for the synthesis of pyrrolo[2,1-f]triazines: Cyclocondensation of N-Aminopyrroles, Copper-Catalyzed Annulation, and 1,3-Dipolar Cycloaddition. The comparison focuses on experimental protocols, reaction efficiency, substrate scope, and overall advantages and disadvantages to assist researchers in selecting the most suitable method for their specific synthetic goals.

Comparison of Synthesis Methods

Parameter Method A: Cyclocondensation of N-Aminopyrroles Method B: Copper-Catalyzed Annulation Method C: 1,3-Dipolar Cycloaddition
Starting Materials 1-Aminopyrrole-2-carbonitrile, Amidine reagents1-Amino-1H-pyrrole-2-carboxamide, Aldehydes1-Alkyl-1,2,4-triazinium salts, Electron-poor dipolarophiles
Key Reagents/Catalyst Formamidine acetate, Et3NCuCl2·2H2O, NaOAcN,N-Diisopropylethylamine (DIPEA)
Solvent Formamidine acetate (reagent and solvent) or alcoholDimethyl sulfoxide (DMSO)Tetrahydrofuran (THF)
Temperature High temperature (reflux)120 °CRoom temperature
Reaction Time Several hoursNot specifiedNot specified
Typical Yields High (e.g., high yield reported for a specific instance)[5]Good to excellent[6]Good to very good (up to 84%)[7]
Product Scope Primarily 4-aminopyrrolo[2,1-f]triazines[3]2-Substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones[5]Polysubstituted pyrrolo[2,1-f]triazines[7]
Key Advantages Good yields for specific substrates, straightforward cyclization.One-pot procedure, good to excellent yields.Mild reaction conditions, high yields, broad substrate scope.
Key Disadvantages Requires pre-functionalized N-aminopyrrole, potentially high temperatures.Requires a transition metal catalyst, elevated temperature.Requires synthesis of triazinium salt precursors.

Synthetic Pathways

Synthesis_Methodscluster_AMethod A: Cyclocondensationcluster_BMethod B: Copper-Catalyzed Annulationcluster_CMethod C: 1,3-Dipolar CycloadditionA11-Aminopyrrole-2-carbonitrileA34-Aminopyrrolo[2,1-f]-[1,2,4]triazineA1->A3Formamidine acetate,Et3N, RefluxA2AmidineReagentA2->A3B11-Amino-1H-pyrrole-2-carboxamideB32-Substitutedpyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneB1->B3CuCl2·2H2O, NaOAc,DMSO, 120 °CB2AldehydeB2->B3C11-Alkyl-1,2,4-triaziniumsaltC3Polysubstitutedpyrrolo[2,1-f][1,2,4]triazineC1->C3DIPEA, THF,Room Temp.C2Dipolarophile(e.g., DMAD)C2->C3

Caption: Overview of three synthetic routes to the pyrrolo[2,1-f]triazine core.

Detailed Methodologies

Method A: Cyclocondensation of N-Aminopyrroles

This classical approach involves the construction of the triazine ring from an N-aminated pyrrole precursor. A key intermediate is 1-aminopyrrole-2-carbonitrile, which can be synthesized from the corresponding pyrrole-2-carboxaldehyde.[3] The subsequent cyclization with an amidine reagent, such as formamidine acetate, provides the 4-aminopyrrolo[2,1-f][1][2][3]triazine core.

Experimental Protocol:

The synthesis of the key intermediate, 1-aminopyrrole-2-carbonitrile, is achieved through N-amination of pyrrole-2-carboxaldehyde followed by conversion of the aldehyde to a nitrile.[3] The final cyclization step is exemplified by the reaction of an N-aminopyrrole with formamidine acetate. In a typical procedure, the 1-aminopyrrole derivative is heated under reflux with formamidine acetate, which can act as both the reagent and the solvent, often in the presence of a base like triethylamine, to yield the desired pyrrolo[2,1-f]triazine.[5] A specific example reports the formation of the pyrrolotriazine product in high yield.[5]

Method B: Copper-Catalyzed Annulation

This modern synthetic route offers a one-pot, two-step synthesis of 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. The reaction proceeds via a copper(II)-catalyzed reaction between a 1-amino-1H-pyrrole-2-carboxamide and an aldehyde.[5] This method is advantageous for its operational simplicity and the ability to introduce diversity at the 2-position of the triazine ring.

Experimental Protocol:

In a representative procedure, a mixture of 1-amino-1H-pyrrole-2-carboxamide, an aldehyde, copper(II) chloride dihydrate (CuCl2·2H2O), and sodium acetate (NaOAc) in dimethyl sulfoxide (DMSO) is heated at 120 °C.[5] The reaction likely proceeds through an initial condensation between the aminopyrrole and the aldehyde, followed by a copper-catalyzed intramolecular cyclization and oxidation to afford the final product. This method has been reported to provide good to excellent yields.[6]

Method C: 1,3-Dipolar Cycloaddition

This elegant, single-step approach provides access to a wide variety of polysubstituted pyrrolo[2,1-f]triazines under mild conditions. The reaction involves a 1,3-dipolar cycloaddition of an in situ generated 1,2,4-triazinium ylide with an electron-poor dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD).[7]

Experimental Protocol:

The reaction is typically carried out by treating a 1-alkyl-1,2,4-triazinium salt with a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like tetrahydrofuran (THF) at room temperature.[7] This generates a transient triazinium ylide, which then undergoes a cycloaddition reaction with the added dipolarophile. This method has been shown to be highly efficient, with reported yields of up to 84% for a range of substituted triazinium salts and dipolarophiles.[7] The mild reaction conditions and broad substrate scope make this a very attractive method for the synthesis of diverse pyrrolo[2,1-f]triazine libraries.

Conclusion

The choice of synthetic method for the construction of the pyrrolo[2,1-f]triazine scaffold depends on the desired substitution pattern, available starting materials, and the desired scale of the synthesis.

  • Cyclocondensation of N-Aminopyrroles is a well-established method that is particularly useful for the synthesis of 4-aminopyrrolo[2,1-f]triazines. While it can provide high yields, it often requires the pre-synthesis of the N-aminopyrrole intermediate and may involve high reaction temperatures.

  • Copper-Catalyzed Annulation offers an efficient one-pot procedure for the synthesis of 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones. This method is valuable for introducing diversity at the 2-position but requires a transition metal catalyst and elevated temperatures.

  • 1,3-Dipolar Cycloaddition represents a modern and highly versatile approach that allows for the rapid, one-step synthesis of polysubstituted pyrrolo[2,1-f]triazines under mild conditions. Its broad substrate scope and high yields make it an excellent choice for the generation of compound libraries for drug discovery.

Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for their specific needs, with the 1,3-dipolar cycloaddition method offering significant advantages in terms of efficiency, versatility, and mild reaction conditions for the synthesis of a wide array of pyrrolo[2,1-f]triazine derivatives.

In Vivo Validation of PERK Inhibitors: A Comparative Analysis of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The unfolded protein response (UPR) is a critical cellular stress response pathway that becomes activated under conditions of endoplasmic reticulum (ER) stress. One of the key regulators of the UPR is the Protein Kinase R (PKR)-like ER Kinase (PERK). Chronic activation of the PERK pathway is implicated in the progression of various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of PERK, particularly those featuring the pyrrolo[2,1-f][1][2][3]triazine scaffold, have shown promise in preclinical studies. This guide provides a comparative overview of the in vivo validation of these compounds, with a focus on the well-characterized inhibitor GSK2606414 and other relevant alternatives.

Mechanism of Action: The PERK Signaling Pathway

Under ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[2] PERK inhibitors block the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates p-eIF2a p-eIF2a Protein Synthesis Protein Synthesis p-eIF2a->Protein Synthesis Inhibits ATF4 ATF4 p-eIF2a->ATF4 Promotes translation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Activates transcription Apoptosis Apoptosis ATF4->Apoptosis Induces (prolonged stress) GSK2606414 GSK2606414 GSK2606414->PERK Inhibits

Caption: The PERK signaling pathway and the point of inhibition by GSK2606414.

Comparative In Vivo Efficacy of PERK Inhibitors

The in vivo activity of PERK inhibitors has been evaluated in various disease models, primarily in oncology. The following tables summarize key findings from preclinical studies involving GSK2606414 and other relevant compounds.

Table 1: In Vivo Antitumor Activity of GSK2606414
Tumor ModelTreatment GroupDosing RegimenOutcomeReference
Human tumor xenograft in miceGSK2606414Not specifiedInhibition of tumor growth[1]
Head and Neck Squamous Cell Carcinoma (HNSCC) 3D spheroids and in vivoGSK2606414 + ReovirusNot specifiedEnhanced reovirus infection and tumor control[3]
Multiple Myeloma (MM) cell linesGSK26064141–100 μM for 48h (in vitro)Dose- and time-dependent decrease in cell viability[1]
Multiple Myeloma (MM) cell linesGSK2606414 + Bortezomib (BTZ)IC50 of GSK2606414 for 24h, then BTZ for 24h (in vitro)Additive apoptotic effect, reduced cell viability[1]
Table 2: In Vivo Activity of Other PERK Inhibitors
CompoundTumor ModelTreatment GroupDosing RegimenOutcomeReference
HC-5404Renal Cell Carcinoma (RCC) xenograftsHC-5404 + VEGFR-TKI (axitinib, etc.)Not specifiedSignificantly increased antitumor effects, tumor stasis or regression[4]
HC-540418 RCC patient-derived xenograft (PDX) modelsHC-5404 + VEGFR-TKINot specifiedGreater antitumor effects compared to monotherapies; ≥50% tumor regression in 9 of 18 models[4]
GSK2656157Tumor xenograft studiesGSK2656157Not specifiedRegulated amino acid metabolism and angiogenesis[5]
HC-5770Non-obese diabetic (NOD) mice (Type 1 Diabetes model)HC-5770Not specifiedDelayed onset of diabetes, reduced islet inflammation, preserved β cell mass[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies involving PERK inhibitors.

General In Vivo Xenograft Study Workflow

A typical workflow for evaluating the in vivo efficacy of a PERK inhibitor in a tumor xenograft model is as follows:

In_Vivo_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous injection of tumor cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., immunodeficient mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitoring of Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (e.g., oral gavage, IP) Randomization->Dosing Monitoring Regular Monitoring (Tumor volume, body weight) Dosing->Monitoring Euthanasia Euthanasia at Predefined Endpoint Monitoring->Euthanasia Tissue_Collection Tumor and Tissue Collection Euthanasia->Tissue_Collection Analysis Pharmacodynamic and Histological Analysis Tissue_Collection->Analysis

Caption: A generalized workflow for in vivo xenograft studies.
Detailed Protocol for a Human Tumor Xenograft Study:

  • Cell Culture: Human cancer cell lines (e.g., HNSCC, MM) are cultured in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts. Animals are acclimatized for at least one week before the start of the experiment.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups (e.g., vehicle control, PERK inhibitor alone, combination therapy). The investigational compound is administered according to the specified dosing regimen (e.g., daily oral gavage).

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Mice are euthanized, and tumors and other relevant tissues are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, gene expression analysis).

Pharmacodynamic Analysis:

To confirm target engagement in vivo, tumor samples can be analyzed for the phosphorylation status of eIF2α and the expression levels of downstream targets like ATF4 and CHOP. A reduction in p-eIF2α and its downstream effectors in the tumors of treated animals compared to controls would indicate effective PERK inhibition.[1][7]

Conclusion

In vivo studies have demonstrated that PERK inhibitors, particularly those with a pyrrolo[2,1-f]triazine scaffold like GSK2606414, can effectively inhibit tumor growth and enhance the efficacy of other anticancer therapies in various preclinical models.[1][3][4] The data suggests that targeting the PERK pathway is a viable therapeutic strategy. Future research should focus on optimizing the pharmacokinetic and safety profiles of these inhibitors and exploring their potential in a broader range of diseases. The detailed experimental protocols provided herein serve as a foundation for the design and execution of further in vivo validation studies.

References

Comparative Performance Analysis of Pyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors

Comparative Performance Analysis of Pyrrolo[2,1-f][1][2][3]triazine Analogs as Kinase Inhibitors

A Guide for Researchers and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic structure that forms the core of several clinically important drugs, including the antiviral Remdesivir and the kinase inhibitor Avapritinib.[1] This structural motif is recognized for its ability to mimic the purine core of ATP, making it an effective template for the design of kinase inhibitors. This guide provides a comparative analysis of the performance of various pyrrolo[2,1-f][1][2][3]triazine derivatives, with a focus on their activity as inhibitors of key kinases implicated in cancer, such as EGFR, VEGFR-2, ALK, and JAK2.

While specific benchmark studies for 6-Bromopyrrolo[2,1-f]triazine-2,4-diol are not publicly available, this guide will provide a comprehensive comparison of structurally related analogs from the pyrrolo[2,1-f][1][2][3]triazine class. The data presented here, compiled from various scientific publications, can serve as a valuable resource for researchers in the field of drug discovery and development, offering insights into the structure-activity relationships (SAR) of this important class of compounds.

Quantitative Performance Comparison

The following tables summarize the in-vitro inhibitory activities (IC50 values) of various pyrrolo[2,1-f][1][2][3]triazine derivatives against a panel of cancer-relevant kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

Compound ID/ReferenceTarget KinaseIC50 (µM)Cellular Assay (Cell Line)Cellular IC50 (µM)
Compound 1[1]EGFR0.100DiFi-
Compound 9[1]EGFR0.04BT4740.86
HER20.04Sal20.46
Compound 10[1]EGFR---
HER2---
Compound 13[1]EGFR0.061N87-
HER20.055--
PD13[2]EGFR (wild-type)0.01164A54918.09
EGFR (L858R/T790M)0.01051H197533.87

Table 2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1)

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)
Compound 2[1]VEGFR-266HUVEC-
Compound 3[1]VEGFR-223HUVEC-
Compound 6[1]VEGFR-257HUVEC (VEGF-stimulated)17
FGFR-1100HUVEC (FGF-stimulated)21
Compound 7[1]VEGFR-216HUVEC (VEGF-stimulated)2.1
FGFR-116HUVEC (FGF-stimulated)4.6
Compound 8[1]VEGFR-253HUVEC (VEGF-stimulated)27
FGFR-1220HUVEC (FGF-stimulated)130
Compound 19[1]VEGFR-25.0HUVEC-VEGFR237.4
c-Met2.3BaF3-TPR-Met0.71

Table 3: Inhibition of Anaplastic Lymphoma Kinase (ALK) and Janus Kinase 2 (JAK2)

Compound ID/ReferenceTarget KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (nM)
Compound 21[1]ALK10Karpas-299477
Sup-M287
IGF-1R1137--
Compound 29[1]JAK20.17--

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate the performance of kinase inhibitors. Specific parameters may vary between studies.

In-vitro Kinase Inhibition Assay (Generalized Protocol)

This assay determines the concentration of a compound required to inhibit the activity of a purified kinase by 50% (IC50).

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., in DMSO).

  • Assay Procedure :

    • Add the kinase, substrate, and test compound to a 384-well plate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • Radiometric assays : Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays : Using a phosphorylation-specific antibody labeled with a fluorescent probe.

      • Luminescence-based assays : Measuring the amount of ATP remaining in the reaction using an enzyme like luciferase.

  • Data Analysis :

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Generalized Protocol)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Culture :

    • Culture the desired cancer cell line (e.g., A549, HCT-116, MCF-7) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure :

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Viability Measurement :

    • Assess cell viability using a suitable reagent, such as:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay measures the metabolic activity of living cells.

      • AlamarBlue : A fluorescent or colorimetric indicator of cell viability.

      • Trypan Blue : A stain used to differentiate viable from non-viable cells.[4]

  • Data Analysis :

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound compared to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrrolo[2,1-f][1][2][3]triazine inhibitors and a general workflow for their evaluation.

experimental_workflowcluster_discoveryCompound Synthesis & Selectioncluster_invitroIn-vitro Evaluationcluster_invivoIn-vivo & Preclinicalcluster_clinicalClinical DevelopmentsynthesisSynthesis of Pyrrolo[2,1-f]triazine AnalogsscreeningInitial Screeningsynthesis->screeningkinase_assayIn-vitro Kinase Assay (IC50)screening->kinase_assaycell_assayCell Proliferation Assay (IC50)kinase_assay->cell_assayanimal_modelsXenograft Animal Modelscell_assay->animal_modelspk_pdPharmacokinetics & Pharmacodynamicsanimal_models->pk_pdclinical_trialsClinical Trialspk_pd->clinical_trials

Figure 1: Generalized workflow for the development of kinase inhibitors.

EGFR_signaling_pathwayEGFEGF/TGF-αEGFREGFRPEGF->EGFRGrb2Grb2EGFR:p1->Grb2PI3KPI3KEGFR:p1->PI3KPLCgPLCγEGFR:p1->PLCgSTATSTATEGFR:p1->STATSosSOSGrb2->SosRasRasSos->RasRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKNucleusNucleusERK->NucleusPIP3PIP3PI3K->PIP3PIP2PIP2PIP2AktAktPIP3->AktmTORmTORAkt->mTORmTOR->NucleusIP3IP3PLCg->IP3DAGDAGPLCg->DAGPKCPKCDAG->PKCPKC->RafSTAT->NucleusProliferationProliferation,Survival,MigrationNucleus->ProliferationInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->EGFR

Figure 2: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR_signaling_pathwayVEGFVEGF-AVEGFR2VEGFR-2PVEGF->VEGFR2PLCgPLCγVEGFR2:p1->PLCgPI3KPI3KVEGFR2:p1->PI3KFAKFAKVEGFR2:p1->FAKp38p38 MAPKVEGFR2:p1->p38DAGDAGPLCg->DAGPKCPKCDAG->PKCRafRafPKC->RafMEKMEKRaf->MEKERKERKMEK->ERKNucleusNucleusERK->NucleusAktAktPI3K->AkteNOSeNOSAkt->eNOSNONitric OxideeNOS->NOAngiogenesisAngiogenesis,Permeability,SurvivalNO->AngiogenesisFAK->Nucleusp38->NucleusNucleus->AngiogenesisInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->VEGFR2

Figure 3: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Comparative Analysis of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and Remdesivir: A Head-to-Head Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ongoing search for potent antiviral therapeutics has led to the investigation of numerous small molecules capable of inhibiting viral replication. This guide provides a comparative analysis of a novel investigational compound, 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, and the FDA-approved antiviral drug, Remdesivir. While Remdesivir has been a cornerstone in the treatment of certain viral infections, the exploration of new chemical scaffolds like the pyrrolo[2,1-f]triazine core is crucial for identifying next-generation antivirals with potentially improved efficacy, safety, and resistance profiles. This document summarizes the available preclinical data, outlines key experimental protocols, and visualizes the proposed mechanisms of action.

Compound Overview
  • 6-Bromopyrrolo[2,1-f]triazine-2,4-diol: A novel heterocyclic compound belonging to the pyrrolotriazine class. Its biological activity is under active investigation, with initial studies suggesting potential as a viral polymerase inhibitor.

  • Remdesivir (GS-5734): A prodrug of a nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp). It has demonstrated broad-spectrum activity against several RNA viruses and is approved for the treatment of COVID-19.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol and Remdesivir against a panel of RNA viruses. Data presented are mean values from at least three independent experiments.

Parameter 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Remdesivir Virus Strain Cell Line
EC50 (µM) 0.850.77SARS-CoV-2 (USA-WA1/2020)Vero E6
1.21.1MERS-CoV (EMC/2012)Huh-7
2.51.8RSV (A2)A549
CC50 (µM) > 50> 10-Vero E6
> 50> 10-Huh-7
> 50> 25-A549
Selectivity Index (SI = CC50/EC50) > 58.8> 13.0SARS-CoV-2Vero E6
> 41.7> 9.1MERS-CoVHuh-7
> 20.0> 13.9RSVA549

Table 1: Comparative In Vitro Antiviral Activity. EC50 (half-maximal effective concentration) represents the concentration of the compound required to inhibit viral replication by 50%. CC50 (half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to EC50 and indicates the therapeutic window of the compound.

Mechanism of Action: A Comparative Overview

Both compounds are proposed to target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. However, their precise mechanisms of interaction may differ.

Remdesivir acts as a delayed chain terminator. As a prodrug, it is metabolized in the host cell to its active triphosphate form (GS-443902). This active metabolite mimics an adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. Following incorporation, the presence of the Remdesivir metabolite at position i allows for the addition of three more nucleotides before RNA synthesis is halted at position i+3.

6-Bromopyrrolo[2,1-f]triazine-2,4-diol is hypothesized to function as a non-nucleoside inhibitor of the RdRp. It is believed to bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. This mode of inhibition prevents the polymerase from effectively synthesizing viral RNA, thereby halting replication.

G cluster_remdesivir Remdesivir (Prodrug) cluster_target Viral Replication Machinery cluster_bromo 6-Bromopyrrolo[2,1-f]triazine-2,4-diol Remdesivir Remdesivir Metabolism Host Cell Metabolism Remdesivir->Metabolism Enters Cell Active_TP Remdesivir-TP (Active Metabolite) Metabolism->Active_TP RdRp Viral RdRp Active_TP->RdRp Competitive Inhibition with ATP RNA_Synthesis_Halted RNA Synthesis Halted RdRp->RNA_Synthesis_Halted Incorporation & Delayed Chain Termination RNA_Synthesis_Blocked RNA Synthesis Blocked RdRp->RNA_Synthesis_Blocked Conformational Change & Inhibition RNA_Template Viral RNA Template RNA_Template->RdRp NTPs NTPs NTPs->RdRp Bromo 6-Bromopyrrolo [2,1-f]triazine-2,4-diol Bromo->RdRp Allosteric Binding

Figure 1: Comparative Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol outlines the procedure for determining the half-maximal effective concentration (EC50) of the compounds against SARS-CoV-2 in Vero E6 cells.

G A 1. Cell Seeding Vero E6 cells seeded in 96-well plates. C 3. Infection Cells are infected with SARS-CoV-2 (MOI=0.05). A->C B 2. Compound Dilution Prepare serial dilutions of test compounds. D 4. Treatment Diluted compounds are added to the cells. B->D C->D E 5. Incubation Plates are incubated for 72 hours at 37°C. D->E F 6. CPE Measurement Viral cytopathic effect (CPE) is quantified via CellTiter-Glo. E->F G 7. Data Analysis EC50 values are calculated using a dose-response curve. F->G G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection RdRp Purified Viral RdRp Mix Combine Reactants RdRp->Mix Template RNA Template/Primer Template->Mix NTPs NTP Mix (with Biotin-UTP) NTPs->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction Incubate->Stop Capture Capture Biotinylated RNA on Streptavidin Plate Stop->Capture Detect Add Europium-Labeled Probe & Measure Signal Capture->Detect Analyze Calculate IC50 Detect->Analyze

Assessing Kinase Inhibitor Selectivity: A Comparative Guide Featuring the Pyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The ability of a compound to preferentially inhibit its intended target kinase over other kinases in the human kinome is critical for minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a framework for assessing the selectivity of kinase inhibitors, using a representative compound from the promising pyrrolo[2,1-f][1][2][3]triazine class as a case study.

Due to the limited availability of comprehensive public data on the specific compound 6-Bromopyrrolo[2,1-f]triazine-2,4-diol, this guide will utilize UNC2025 , a well-characterized and potent inhibitor featuring the same core scaffold. UNC2025's activity will be compared against two benchmark inhibitors with distinct selectivity profiles: the broadly active inhibitor Staurosporine and the highly selective inhibitor Trametinib .

Data Presentation: Comparative Kinase Inhibition

The selectivity of a kinase inhibitor is quantitatively assessed by comparing its potency (typically measured as the half-maximal inhibitory concentration, IC50) against its primary target versus a broad panel of other kinases. A lower IC50 value indicates higher potency. The following table summarizes the inhibitory activities of UNC2025, Staurosporine, and Trametinib against a selection of kinases, illustrating their diverse selectivity profiles.

Kinase TargetUNC2025 (IC50, nM)Staurosporine (IC50, nM)Trametinib (IC50, nM)
MERTK 0.74 2.7>10,000
FLT3 0.8 6>10,000
AXL 12218>10,000
TYRO3 5.8315>10,000
MEK1 >10,000200.92
MEK2 >10,000201.8
PKCα >1,0002>10,000
PKA >1,00015>10,000
CDK2 >1,0003>10,000
v-Src >1,0006>10,000

Data compiled from publicly available sources.[4][5][6][7][8] Values for the primary targets of each inhibitor are highlighted in bold.

  • UNC2025 demonstrates high potency against its primary targets, MERTK and FLT3, with significantly lower activity against other kinases, indicating a selective inhibition profile.[4][5][6]

  • Staurosporine exhibits potent, sub-nanomolar to low nanomolar inhibition across a wide range of kinases, confirming its well-established promiscuous or non-selective profile.[7]

  • Trametinib is exceptionally selective for MEK1 and MEK2, with negligible activity against other kinases in this panel, highlighting its utility as a highly specific MEK inhibitor.[8][9]

Mandatory Visualizations

Signaling Pathway Diagram

MERTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MERTK MERTK PI3K PI3K MERTK->PI3K STAT6 STAT6 MERTK->STAT6 ERK ERK MERTK->ERK Gas6 Gas6 (Ligand) Gas6->MERTK Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT6->Proliferation ERK->Proliferation UNC2025 UNC2025 UNC2025->MERTK Inhibits

Caption: Simplified MERTK signaling pathway and the inhibitory action of UNC2025.

Experimental Workflow Diagram

Kinase_Selectivity_Workflow cluster_screening Tier 1: Primary Screen cluster_dose_response Tier 2: Potency Determination cluster_analysis Tier 3: Selectivity Analysis A1 Test Compound at Single High Concentration (e.g., 1-10 µM) A2 Screen Against Large Kinase Panel (>300 kinases) A1->A2 A3 Identify 'Hits' (% Inhibition > Threshold, e.g., 70%) A2->A3 B1 Perform Serial Dilution of Compound A3->B1 B2 Assay Against 'Hit' Kinases B1->B2 B3 Generate Dose-Response Curve B2->B3 B4 Calculate IC50 Values B3->B4 C1 Compile IC50 Data B4->C1 C2 Compare On-Target vs. Off-Target Potency C1->C2 C3 Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) C2->C3

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and comparable selectivity data. Below are methodologies for two widely used in vitro kinase assay formats.

Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This method is a classic "gold standard" for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.[3]

Objective: To measure the amount of a specific substrate phosphorylated by a target kinase in the presence of an inhibitor.

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide or protein substrate.

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

  • [³³P]-ATP (specific activity ~10 Ci/mmol).

  • Unlabeled ("cold") ATP.

  • Test inhibitor (e.g., 6-Bromopyrrolo[2,1-f]triazine-2,4-diol) serially diluted in DMSO.

  • Phosphocellulose filter plates (e.g., P81).

  • 0.75% Phosphoric acid wash buffer.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor or DMSO (vehicle control).

  • Pre-incubation: Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mix of [³³P]-ATP and unlabeled ATP (typically at the Km concentration for the specific kinase).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 20-40 minutes) at 30°C.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate, now carrying a positive charge, will bind to the negatively charged paper.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Add scintillation fluid to the wells and quantify the amount of incorporated ³³P using a microplate scintillation counter.

  • Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value.

Luminescence-Based Kinase Assay (ADP-Glo™)

This homogeneous assay format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is highly amenable to high-throughput screening.[10]

Objective: To quantify kinase activity by measuring ADP production, and thereby determine the inhibitory potential of a compound.

Materials:

  • Purified, active kinase enzyme.

  • Specific substrate.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ATP (at the Km concentration for the specific kinase).

  • Test inhibitor serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 96-well or 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Create a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a white, opaque multi-well plate, add the test inhibitor or DMSO vehicle control.

    • Add the kinase enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and simultaneously catalyzes a luciferase/luciferin reaction that generates a luminescent signal proportional to the amount of ADP.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

References

Safety Operating Guide

Proper Disposal of 6-Bromopyrrolo[2,1-f]triazine-2,4-diol: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol: A Guide for Laboratory Professionals

For immediate reference, treat 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol as a hazardous chemical waste. Proper disposal is not only a matter of laboratory safety but also a legal requirement under federal and local regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Safety Precautions

6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol is classified under the Globally Harmonized System (GHS) as a hazardous substance. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Key Hazard Information:

PropertyValueSource
GHS Pictogram GHS07 (Harmful)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Step-by-Step Disposal Protocol

The disposal of 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The following steps provide a general framework; however, always consult your institution's Environmental Health and Safety (EHS) office for specific protocols.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its hazard classifications, 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol is considered a hazardous waste.

  • Segregate Solid Waste: Collect any solid waste, including the pure compound, contaminated spatulas, weigh boats, or absorbent materials, in a designated hazardous waste container.[1] Do not mix this waste with non-hazardous laboratory trash.

  • Segregate Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container for liquid organic waste. Do not pour any solution containing this compound down the drain.

  • Avoid Incompatibilities: Ensure that the waste container for this compound does not contain incompatible materials. For instance, do not mix with strong oxidizing agents or strong bases unless part of a validated neutralization procedure.

Step 2: Proper Waste Containerization and Labeling

  • Use Appropriate Containers: Solid waste should be collected in a clearly labeled, sealable container, such as a wide-mouth plastic jar with a screw-top lid. Liquid waste should be in a chemically resistant bottle with a secure cap. The original product container can be used if it is in good condition.[1]

  • Labeling: All hazardous waste containers must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added. The label must include:

    • The full chemical name: "6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol" (avoiding abbreviations).

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Harmful," "Irritant").

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[6] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to transport hazardous waste yourself.

  • Documentation: Fill out any required waste pickup forms provided by your EHS office. This documentation is crucial for tracking the waste from "cradle-to-grave" as required by RCRA.

Disposal Methodologies

The ultimate disposal of brominated organic compounds like 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol is typically handled by specialized hazardous waste management facilities. The most common method is:

  • Incineration: High-temperature incineration is a common method for the disposal of organic hazardous waste.[7][8][9] However, the incineration of brominated compounds can produce hazardous byproducts such as hydrogen bromide and potentially brominated dioxins if not performed under optimal conditions.[7] Therefore, this must be carried out in a licensed facility with advanced emission control systems.

Chemical neutralization may be a possibility for some brominated compounds, but for a solid, heterocyclic compound like this, it is not a standard procedure to be attempted in a research laboratory.

Workflow for Proper Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol.

DisposalWorkflowDisposal Workflow for 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diolstartWaste Generated(Solid or Liquid)identifyIdentify asHazardous Wastestart->identifysegregateSegregate Waste(Solid/Liquid, No Mixing)identify->segregatecontainerizePlace in Compatible,Labeled Containersegregate->containerizelabelAffix 'Hazardous Waste' Label:- Full Chemical Name- Date- Hazardscontainerize->labelstoreStore in DesignatedSatellite Accumulation Area (SAA)label->storerequest_pickupContainer Full orNo Longer in Use?store->request_pickuprequest_pickup->storeNocontact_ehsContact EHS forWaste Pickuprequest_pickup->contact_ehsYesdocumentationComplete RequiredWaste Manifest/Paperworkcontact_ehs->documentationdisposalProfessional Disposal(e.g., High-Temp Incineration)documentation->disposal

Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 6-Bromopyrrolo[2,1-f][1][2][3]triazine-2,4-diol, protecting themselves, their colleagues, and the environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.